2-Chloro-6,7-dimethylquinoline-3-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-chloro-6,7-dimethylquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-7-3-9-5-10(6-15)12(13)14-11(9)4-8(7)2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKMNOLGKUJUSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1C)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94856-39-0 | |
| Record name | 94856-39-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Multi-technique Spectroscopic Approach to the Definitive Structure Elucidation of 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde
Preamble: The Imperative for Unambiguous Characterization
In the landscape of pharmaceutical and materials science research, quinoline scaffolds are of paramount importance, forming the core of numerous biologically active compounds.[1][2] The synthetic intermediate, 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde, is a valuable building block, with its chloro and formyl groups serving as versatile handles for further chemical transformations.[3][4] Its synthesis, commonly achieved via the Vilsmeier-Haack reaction, is generally regioselective, but the absolute confirmation of the substitution pattern and overall structure is non-negotiable for advancing its use in complex synthetic pathways.[5]
This guide eschews a generic, templated approach. Instead, it presents a logical, evidence-based narrative for the complete structure elucidation of this compound. We will proceed from foundational molecular formula confirmation to the intricate mapping of atomic connectivity, demonstrating how a synergistic application of modern analytical techniques provides an irrefutable structural proof. This document is designed for researchers and drug development professionals who require not just the 'what' but the 'why' behind the analytical strategy.
Chapter 1: The Synthetic Postulate - A Vilsmeier-Haack Approach
The logical starting point for any structure elucidation is the synthetic route used to create the molecule. The reaction of an N-arylacetamide with a Vilsmeier reagent (typically formed from POCl₃ and DMF) is a well-established and efficient method for producing 2-chloro-3-formylquinolines.[1] In this case, the precursor is N-(3,4-dimethylphenyl)acetamide. The reaction mechanism involves electrophilic attack by the Vilsmeier reagent and subsequent intramolecular cyclization. This pathway strongly suggests the formation of the title compound, this compound, providing us with a robust working hypothesis for the expected molecular structure.
Chapter 2: Foundational Analysis - Molecular Mass and Functional Groups
Before delving into complex connectivity, we must confirm the most basic molecular properties: its mass, elemental composition, and the presence of key functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, which is a critical first data point. For the proposed structure, C₁₂H₁₀ClNO, the expected monoisotopic mass is 219.0451 g/mol .[6] A key validation point is the isotopic pattern conferred by the chlorine atom. The natural abundance of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio) should result in two prominent molecular ion peaks ([M]⁺ and [M+2]⁺) separated by 2 Da, with a relative intensity ratio of roughly 3:1. This signature is a definitive indicator of the presence of a single chlorine atom in the molecule.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Acquisition Parameters:
-
Ionization Mode: Positive ESI.
-
Mass Range: 50-500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Data Analysis: Extract the exact mass of the [M+H]⁺ adduct and compare it to the theoretical value. Analyze the isotopic distribution pattern for the molecular ion.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective technique for identifying the principal functional groups within a molecule. The spectrum serves as a qualitative fingerprint, confirming the presence of the aldehyde and the aromatic quinoline core.
Expected Vibrational Frequencies:
-
~2850 and ~2750 cm⁻¹: A characteristic pair of weak bands corresponding to the C-H stretch of the aldehyde group (Fermi resonance).
-
~1690 cm⁻¹: A strong, sharp absorption band from the C=O stretch of the conjugated aromatic aldehyde.[5]
-
~1600-1450 cm⁻¹: Multiple sharp bands corresponding to the C=C and C=N stretching vibrations within the quinoline aromatic system.
-
~750-850 cm⁻¹: Bands in this region can be associated with C-Cl stretching vibrations and aromatic C-H out-of-plane bending.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.
-
Instrumentation: Utilize an FT-IR spectrometer equipped with a single-reflection diamond ATR accessory.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average 16 scans for a high signal-to-noise ratio.
-
-
Data Analysis: Identify and label the key absorption bands corresponding to the expected functional groups.
Chapter 3: Unveiling the Skeleton - A Comprehensive NMR Strategy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, count, and connectivity of ¹H and ¹³C atoms.[7][8] A combination of 1D and 2D NMR experiments is required for an unambiguous assignment.[9][10]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments to be Performed:
-
¹H NMR
-
¹³C NMR (with proton decoupling)
-
DEPT-135 (to differentiate CH/CH₃ from CH₂ signals)
-
2D COSY (Correlation Spectroscopy)
-
2D HSQC (Heteronuclear Single Quantum Coherence)
-
2D HMBC (Heteronuclear Multiple Bond Correlation)
-
1D NMR Analysis: The Initial Blueprint
¹H NMR Spectroscopy: The proton NMR spectrum provides the first detailed view of the molecule's hydrogen framework. Based on the proposed structure, we anticipate the following signals:
-
δ ~10.5 ppm (1H, singlet): The aldehyde proton, significantly deshielded by the electronegative oxygen and the aromatic ring current.
-
δ ~8.7 ppm (1H, singlet): The proton at the C4 position (H-4). Its singlet nature is due to the absence of adjacent protons. It is deshielded by the adjacent nitrogen and the aldehyde group.
-
δ ~7.8 ppm (1H, singlet): The proton at the C5 position (H-5).
-
δ ~7.5 ppm (1H, singlet): The proton at the C8 position (H-8). The protons at C5 and C8 appear as singlets because they are on the benzene ring and are not adjacent to any other protons.
-
δ ~2.5 ppm (6H, two singlets): Two distinct singlets, each integrating to 3 protons, corresponding to the two methyl groups at C6 and C7.
¹³C NMR Spectroscopy: The carbon spectrum reveals the number of unique carbon environments. The structure contains 12 carbons, and we expect to see 12 distinct signals. A DEPT-135 experiment will be crucial to distinguish between carbons with attached protons (CH, CH₃) and quaternary carbons (C).
| Predicted ¹³C NMR Data | Carbon Type (from DEPT-135) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (aldehyde) | C | ~189 | Highly deshielded carbonyl carbon.[11] |
| C-2 | C | ~150 | Quaternary carbon attached to electronegative Cl and N. |
| C-8a | C | ~148 | Quaternary carbon at the ring junction. |
| C-4 | CH | ~138 | Aromatic CH adjacent to N and C-CHO. |
| C-7 | C | ~140 | Quaternary carbon attached to a methyl group. |
| C-6 | C | ~139 | Quaternary carbon attached to a methyl group. |
| C-4a | C | ~128 | Quaternary carbon at the ring junction. |
| C-5 | CH | ~130 | Aromatic CH. |
| C-8 | CH | ~129 | Aromatic CH. |
| C-3 | C | ~127 | Quaternary carbon attached to the aldehyde. |
| C-6 CH₃ | CH₃ | ~20 | Typical chemical shift for an aromatic methyl group. |
| C-7 CH₃ | CH₃ | ~20 | Typical chemical shift for an aromatic methyl group. |
2D NMR Analysis: Assembling the Puzzle
While 1D NMR provides the pieces, 2D NMR shows how they connect.[9]
COSY (¹H-¹H Correlation): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). For this specific molecule, we expect a very simple COSY spectrum with no significant cross-peaks among the aromatic and aldehyde protons, as they are all isolated singlets. This lack of correlation is itself a crucial piece of structural evidence.
HSQC (¹H-¹³C One-Bond Correlation): HSQC definitively links each proton to the carbon it is directly attached to.[12] This allows for the unambiguous assignment of the protonated carbons listed in the table above. For example, the proton signal at ~8.7 ppm will show a correlation to the carbon signal at ~138 ppm, confirming this pair as H-4 and C-4.
HMBC (¹H-¹³C Multiple-Bond Correlation): This is the most powerful experiment for elucidating the complete carbon skeleton by revealing 2- and 3-bond correlations between protons and carbons.[12] It is the final key to locking the structure together.
Key Expected HMBC Correlations:
-
Aldehyde-H (δ ~10.5): Will show correlations to C-3 (²J), C-4 (³J), and C-2 (³J), unequivocally placing the aldehyde group at the C-3 position.
-
H-4 (δ ~8.7): Will correlate to C-2 (²J), C-3 (²J), C-5 (³J), and the ring junction carbon C-8a (³J), confirming its position between the nitrogen and the C-4a/C-5 side of the ring.
-
H-5 (δ ~7.8): Will correlate to C-4 (²J), C-6 (²J), C-7 (³J), and the ring junction carbon C-4a (²J), linking the two rings.
-
H-8 (δ ~7.5): Will correlate to C-6 (³J), C-7 (²J), and the ring junction carbon C-8a (²J).
-
Methyl Protons (δ ~2.5): The C-6 methyl protons will show correlations to C-5 (³J), C-6 (²J), and C-7 (³J). The C-7 methyl protons will correlate to C-6 (³J), C-7 (²J), and C-8 (³J). These correlations definitively establish the 6,7-dimethyl substitution pattern.
Chapter 4: Data Synthesis and Visualization
The power of this multi-technique approach lies in the convergence of all data points to a single, consistent structure. The workflow is designed to build evidence logically, from the general to the specific.
Caption: Experimental workflow for structure elucidation.
The HMBC correlations are the ultimate proof, connecting all fragments of the molecule into a single, unambiguous entity.
Caption: Key HMBC correlations confirming connectivity.
Conclusion: An Irrefutable Assignment
The collective evidence provides an unequivocal structural proof for this compound.
-
Mass Spectrometry confirmed the molecular formula C₁₂H₁₀ClNO via high-resolution mass and the presence of a single chlorine atom through the characteristic M/M+2 isotopic pattern.
-
FT-IR Spectroscopy verified the presence of the key aldehyde and aromatic quinoline functional groups.
-
¹H and ¹³C NMR established the number and types of proton and carbon environments, consistent with the proposed structure.
-
2D NMR (COSY, HSQC, and HMBC) mapped the complete atomic connectivity. The HMBC data, in particular, flawlessly connected the aldehyde group to the C3 position, linked the two aromatic rings, and confirmed the 6,7-dimethyl substitution pattern.
References
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- Mogilaiah, K., et al. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
- Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.
- Siddappa, K., et al. (2008). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. PubMed.
- E. M. Hussein. (2015). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
- University of Aberdeen. (n.d.). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy.
- International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.
- International Journal of Chemical Studies. (2016).
- MySkinRecipes. (n.d.). 2-Chloro-6,7-dimethylquinoline-3-carboxaldehyde.
- Intertek. (n.d.).
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- Royal Society of Chemistry. (2018).
- PubChem. (n.d.). This compound.
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- Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques.
- Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility.
- PMC - NIH. (n.d.). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde.
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2-Chloro-6,7-dimethylquinoline-3-carbaldehyde molecular weight and formula
An In-Depth Technical Guide to 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde: Synthesis, Properties, and Applications
Authored by: A Senior Application Scientist
Foreword: This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development focused on the heterocyclic compound this compound. We will move beyond simple data presentation to explore the causality behind its synthesis, the logic of its reactivity, and its strategic importance as a building block in modern medicinal chemistry.
Core Molecular Profile and Physicochemical Properties
This compound is a substituted quinoline, a class of heterocyclic aromatic compounds recognized for their broad pharmacological significance.[1] The molecule's architecture, featuring a chloro group at the 2-position and a carbaldehyde (formyl) group at the 3-position, makes it a highly versatile intermediate for further chemical modification. The dimethyl substituents at the 6 and 7 positions enhance lipophilicity, a key parameter influencing a molecule's pharmacokinetic profile.[2]
Key Identifiers and Molecular Data
A precise understanding of a compound's fundamental properties is the bedrock of any research endeavor. The essential quantitative data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀ClNO | [3][4] |
| Molecular Weight | 219.66 g/mol | [3] |
| CAS Number | 94856-39-0 | [3][4] |
| IUPAC Name | This compound | [3] |
| Canonical SMILES | CC1=CC2=C(C=C1C)N=C(C(=C2)C=O)Cl |
Strategic Synthesis: The Vilsmeier-Haack Approach
The synthesis of 2-chloroquinoline-3-carbaldehydes is most effectively achieved through the Vilsmeier-Haack reaction.[5] This reaction is a powerful method for the formylation of electron-rich aromatic compounds. The choice of this pathway is deliberate; it allows for the simultaneous formation of the quinoline ring and installation of the critical chloro and aldehyde functionalities in a one-pot procedure.
Mechanism Rationale
The reaction proceeds via the formation of the Vilsmeier reagent (chloroiminium ion) from N,N-dimethylformamide (DMF) and an acid chloride, typically phosphoryl chloride (POCl₃). This electrophilic species then attacks the electron-rich aromatic ring of a substituted acetanilide precursor. A subsequent intramolecular cyclization and hydrolysis yield the target 2-chloroquinoline-3-carbaldehyde. This method is favored for its reliability and the accessibility of its starting materials.
Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system. Each step includes checkpoints and expected outcomes to ensure the integrity of the synthesis.
Starting Materials:
-
4,5-Dimethylacetanilide (precursor)
-
N,N-Dimethylformamide (DMF)
-
Phosphoryl chloride (POCl₃)
-
Crushed Ice / Ice-cold water
-
Ethanol (for recrystallization)
Methodology:
-
Vilsmeier Reagent Formation (In Situ): In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, add N,N-Dimethylformamide (3 molar equivalents) to the starting 4,5-Dimethylacetanilide (1 molar equivalent). The mixture should be stirred in an ice bath to maintain a temperature of 0-5 °C.
-
Causality: This cooling step is critical to control the exothermic reaction during the formation of the Vilsmeier reagent, preventing side reactions.
-
-
Electrophile Generation: Add phosphoryl chloride (POCl₃) (15 molar equivalents) dropwise to the cooled mixture via the dropping funnel.[5] Maintain vigorous stirring and ensure the temperature does not rise above 10 °C.
-
Expert Insight: A slow, controlled addition is paramount. A rapid addition can lead to an uncontrolled exotherm and the formation of undesired byproducts.
-
-
Aromatic Formylation and Cyclization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Then, heat the mixture to 80-90 °C for 7-10 hours.[5]
-
Self-Validation: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting acetanilide spot is consumed.
-
-
Work-up and Precipitation: Carefully pour the reaction mixture onto a large volume of crushed ice with stirring.[5] The target compound will precipitate out of the aqueous solution.
-
Causality: This step hydrolyzes the reaction intermediates and quenches any remaining reactive reagents. The low solubility of the product in cold water facilitates its isolation.
-
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acids and DMF. The crude product can then be purified by recrystallization from ethanol to yield the final this compound.[5]
Synthesis Workflow Diagram
Caption: Vilsmeier-Haack synthesis workflow for the target compound.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from the differential reactivity of its functional groups. The aldehyde group is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds, while the chloro group is susceptible to nucleophilic aromatic substitution.
This dual reactivity makes it an invaluable scaffold in medicinal chemistry for constructing more complex bioactive molecules.[2]
-
Anticancer and Antimalarial Agents: The quinoline core is a well-established pharmacophore in numerous approved drugs. This compound serves as a key intermediate in the synthesis of novel quinoline-based pharmaceuticals targeting malaria and various cancers.[1][2]
-
Reductive Amination: The aldehyde can readily undergo reductive amination to introduce a variety of amine-containing side chains, enabling the exploration of structure-activity relationships (SAR).[1]
-
Cyclization Reactions: Both the aldehyde and chloro groups can participate in cyclization reactions to build fused heterocyclic systems, such as pyrrolo[3,4-b]quinolines, expanding the chemical space for drug discovery.[1]
-
Fluorescent Probes and Agrochemicals: The aromatic and reactive nature of the scaffold also lends itself to the development of fluorescent probes for biological imaging and novel agrochemicals.[2]
Reactivity Pathway Diagram
Caption: Key reactivity pathways of the title compound.
Safety and Handling
As with any active chemical reagent, proper handling is essential. The compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
-
Hazard Identification: This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[3] Related chloroquinoline carbaldehydes are known to cause skin and eye irritation and may cause respiratory irritation.[6][7]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.
This guide provides a foundational understanding of this compound, grounded in established chemical principles and synthetic methodologies. Its strategic importance as a versatile building block ensures its continued relevance in the fields of medicinal chemistry and materials science.
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MySkinRecipes. 2-Chloro-6,7-dimethylquinoline-3-carboxaldehyde. Available from: [Link]
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PubChem. 2-Chloro-6-methylquinoline-3-carboxaldehyde | C11H8ClNO | CID 689081. Available from: [Link]
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El-Sayed, M. A. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(1), 1-25. Available from: [Link]
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Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(1), 244-287. Available from: [Link]
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Khan, F. N., et al. (2009). 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2709. Available from: [Link]
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The Pharmacological Versatility of Quinoline Derivatives: A Technical Guide to Their Biological Activities
Abstract
The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, underpinning the development of a remarkable array of therapeutic agents.[1][2][3] Its inherent structural features and amenability to chemical modification have propelled the exploration of its derivatives across a wide spectrum of biological activities.[1][4][5][6][7] This in-depth technical guide provides a comprehensive overview of the significant biological activities of quinoline derivatives, with a particular focus on their anticancer, antimicrobial, antimalarial, and anti-inflammatory properties. By delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation, this guide aims to equip researchers, scientists, and drug development professionals with the critical knowledge needed to navigate and innovate within this fertile area of pharmaceutical science.
Introduction: The Quinoline Core as a Privileged Scaffold
Quinoline, consisting of a benzene ring fused to a pyridine ring, is a fundamental heterocyclic aromatic compound with the chemical formula C₉H₇N.[4][8][9] While the unsubstituted quinoline ring itself possesses limited biological importance, its derivatives are a treasure trove of pharmacological potential.[10] The versatility of the quinoline nucleus allows for the introduction of various substituents at different positions, leading to a diverse library of compounds with a wide range of biological activities.[1][4] This structural flexibility is a key reason why quinoline is considered a "privileged scaffold" in drug discovery.[11]
Historically, the significance of quinoline derivatives in medicine is exemplified by quinine, an alkaloid isolated from cinchona bark, which was the first effective treatment for malaria.[5][12] This seminal discovery paved the way for the synthesis of numerous quinoline-based drugs that are now indispensable in modern medicine, including antimalarials like chloroquine and mefloquine, and antibacterials such as the fluoroquinolones.[4][12]
This guide will explore the multifaceted biological landscape of quinoline derivatives, providing a detailed examination of their most prominent therapeutic applications.
Anticancer Activities of Quinoline Derivatives
Quinoline derivatives have emerged as a significant class of compounds in the development of novel anticancer agents.[1][8][13][14] Their cytotoxic effects are mediated through a variety of mechanisms, targeting fundamental processes of cancer cell proliferation and survival.[8][13]
Mechanisms of Anticancer Action
The anticancer activity of quinoline derivatives is not attributed to a single mode of action but rather a spectrum of molecular interactions. Key mechanisms include:
-
Inhibition of Tyrosine Kinases: Many quinoline derivatives act as potent inhibitors of tyrosine kinases, enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and differentiation.[8]
-
DNA Intercalation and Topoisomerase Inhibition: Certain quinoline compounds can insert themselves between the base pairs of DNA, disrupting DNA replication and transcription.[1][15] They can also inhibit topoisomerase enzymes, which are essential for resolving DNA topological stress during replication, leading to DNA damage and apoptosis.[8][14][15]
-
Induction of Apoptosis and Cell Cycle Arrest: Quinoline derivatives can trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways.[8][13] They can also halt the cell cycle at different phases, preventing cancer cells from dividing and proliferating.[8][13][16]
-
Inhibition of Angiogenesis: Some derivatives have been shown to inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.[8]
-
Tubulin Polymerization Inhibition: By interfering with the polymerization of tubulin, a key component of microtubules, these compounds can disrupt the mitotic spindle, leading to cell cycle arrest and apoptosis.[8][14]
Figure 1: A diagram illustrating the diverse mechanisms through which quinoline derivatives exert their anticancer effects.
Experimental Protocol: Evaluating Cytotoxicity using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[8][17]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[17]
Step-by-Step Methodology:
-
Cell Culture: Culture the desired cancer cell line (e.g., A549, MCF-7) in appropriate media and conditions until they reach logarithmic growth phase.[18]
-
Cell Seeding: Trypsinize the cells and seed them into a 96-well plate at a predetermined density. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium. Add the diluted compounds to the wells containing the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[17]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.[19]
Data Presentation:
| Quinoline Derivative | Cancer Cell Line | IC₅₀ (µM) |
| Compound A | A549 (Lung) | 5.2 |
| Compound B | MCF-7 (Breast) | 2.8 |
| Compound C | HeLa (Cervical) | 7.1 |
Table 1: Example of IC₅₀ values for different quinoline derivatives against various cancer cell lines.
Antimicrobial Activities of Quinoline Derivatives
The quinoline scaffold is a cornerstone in the development of antimicrobial agents, with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[9] The most well-known examples are the fluoroquinolones, a class of synthetic antibiotics.
Mechanisms of Antimicrobial Action
The primary mechanism of action for many antibacterial quinoline derivatives, particularly the fluoroquinolones, is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and recombination. By inhibiting these enzymes, quinoline derivatives prevent the bacterial cell from dividing and ultimately lead to cell death.
Figure 2: A workflow diagram illustrating the key steps in the disk diffusion method for antimicrobial susceptibility testing.
Experimental Protocol: Antimicrobial Susceptibility Testing
Several methods are used to determine the susceptibility of bacteria to antimicrobial agents, including the disk diffusion method and broth dilution method to determine the Minimum Inhibitory Concentration (MIC).[20][21][22][23][24]
3.2.1. Disk Diffusion Method
This method is widely used for its simplicity and low cost.[20]
Step-by-Step Methodology:
-
Prepare Inoculum: A standardized suspension of the test bacterium is prepared.
-
Inoculate Plate: The surface of a Mueller-Hinton agar plate is evenly inoculated with the bacterial suspension.[24]
-
Apply Disks: Paper disks impregnated with a specific concentration of the quinoline derivative are placed on the agar surface.[20]
-
Incubation: The plate is incubated under standard conditions (e.g., 37°C for 18-24 hours).
-
Measure Zone of Inhibition: The diameter of the clear zone around the disk where bacterial growth is inhibited is measured in millimeters.[21]
-
Interpretation: The size of the zone of inhibition is compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the compound.
3.2.2. Broth Microdilution Method (MIC Determination)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[20][23][24]
Step-by-Step Methodology:
-
Prepare Serial Dilutions: Two-fold serial dilutions of the quinoline derivative are prepared in a 96-well microtiter plate containing broth medium.[23]
-
Inoculate Wells: Each well is inoculated with a standardized concentration of the test bacterium.
-
Incubation: The plate is incubated under appropriate conditions.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[24]
Data Presentation:
| Quinoline Derivative | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) |
| Compound D | 4 | 8 | 16 |
| Compound E | 2 | 4 | 8 |
| Ciprofloxacin | 0.5 | 0.25 | 1 |
Table 2: Example of Minimum Inhibitory Concentration (MIC) values for quinoline derivatives against different bacterial strains.
Antimalarial Activities of Quinoline Derivatives
Quinoline derivatives are central to the treatment of malaria.[25] Their mechanism of action is primarily targeted at the parasite's life cycle within red blood cells.[26]
Mechanism of Antimalarial Action
During its intraerythrocytic stage, the malaria parasite, Plasmodium falciparum, digests hemoglobin, which releases toxic heme.[27][28] The parasite detoxifies this heme by polymerizing it into an insoluble crystalline form called hemozoin.[27][28] Quinoline antimalarials, such as chloroquine, are weak bases that accumulate in the acidic food vacuole of the parasite.[26][29] Here, they are thought to interfere with heme detoxification by capping the growing hemozoin crystals.[28] This leads to the buildup of toxic free heme, which damages parasitic membranes and results in the death of the parasite.[26]
Figure 3: A simplified signaling pathway illustrating how quinoline derivatives disrupt heme detoxification in the malaria parasite.
Anti-inflammatory Activities of Quinoline Derivatives
Quinoline derivatives have also demonstrated significant potential as anti-inflammatory agents.[30][31][32] Their mechanisms of action in this area are diverse and target various components of the inflammatory cascade.[30]
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of quinoline derivatives are attributed to their ability to modulate the activity of key pro-inflammatory enzymes and signaling pathways. Some of the identified mechanisms include:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Certain quinoline derivatives can inhibit COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[30][33]
-
Inhibition of Phosphodiesterase 4 (PDE4): PDE4 is an enzyme that degrades cyclic AMP (cAMP), a molecule with anti-inflammatory properties. By inhibiting PDE4, quinoline derivatives can increase intracellular cAMP levels, leading to a reduction in inflammation.[30]
-
Inhibition of Tumor Necrosis Factor-α (TNF-α) Converting Enzyme (TACE): TACE is responsible for the release of the pro-inflammatory cytokine TNF-α. Inhibition of TACE by quinoline derivatives can decrease the levels of this potent inflammatory mediator.[30]
-
Modulation of NF-κB Signaling: The transcription factor NF-κB plays a central role in regulating the expression of numerous pro-inflammatory genes. Some quinoline derivatives have been shown to inhibit the activation of the NF-κB pathway.[34]
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of quinoline derivatives and their biological activity is crucial for the rational design of more potent and selective drugs.[4][35] SAR studies involve systematically modifying the quinoline scaffold and evaluating the impact of these changes on a specific biological activity.
Key aspects of SAR for quinoline derivatives include:
-
Position and Nature of Substituents: The type and location of functional groups on the quinoline ring can significantly influence activity. For example, in many anticancer quinolines, substitutions at the 2, 4, and 7-positions have been found to be critical for their cytotoxic effects.[8]
-
Lipophilicity and Pharmacokinetics: The overall lipophilicity of the molecule, influenced by its substituents, affects its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Stereochemistry: The three-dimensional arrangement of atoms can be critical for binding to a specific biological target.
Conclusion and Future Directions
The quinoline scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. The diverse biological activities of its derivatives, spanning from anticancer and antimicrobial to antimalarial and anti-inflammatory effects, underscore the remarkable versatility of this heterocyclic system. Future research in this area will likely focus on the development of more targeted and selective quinoline derivatives with improved efficacy and reduced side effects. The integration of computational drug design, combinatorial chemistry, and high-throughput screening will undoubtedly accelerate the identification of novel quinoline-based drug candidates to address unmet medical needs.
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- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27).
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022, June 24).
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Theoretical and Computational Analysis of Quinoline Carbaldehydes: From Quantum Mechanics to Rational Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Quinoline carbaldehydes, as highly versatile synthetic intermediates, represent a critical launchpad for the development of novel bioactive molecules with a wide pharmacological spectrum, including anticancer, antimicrobial, and antimalarial activities.[2][3][4] This technical guide provides a comprehensive exploration of the theoretical and computational methodologies employed to elucidate the structure-property relationships of these compounds. We will delve into the core quantum chemical calculations—Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and Natural Bond Orbital (NBO) analysis—that form the foundation of our understanding. Furthermore, we will bridge theory with application by detailing how these foundational analyses inform higher-level computational strategies like molecular docking, Quantitative Structure-Activity Relationship (QSAR) studies, and molecular dynamics simulations, which are indispensable in modern, rational drug design. This guide is structured to provide both foundational knowledge and field-proven insights for professionals dedicated to the discovery of next-generation therapeutics.
Part 1: The Computational Imperative in Quinoline Chemistry
The journey of a drug from concept to clinic is arduous and expensive. Computational chemistry has emerged as an indispensable tool to de-risk and accelerate this process.[5] For a chemical class as promising as quinoline carbaldehydes, in silico analysis provides a powerful lens to predict molecular geometry, electronic properties, and reactivity before a single molecule is synthesized. This predictive power is not merely a matter of efficiency; it is a question of scientific integrity. By grounding our hypotheses in the fundamental laws of quantum mechanics, we can design more intelligent experiments, focusing resources on candidates with the highest probability of success.
The core principle is this: a molecule's biological activity is an emergent property of its three-dimensional structure and electron distribution. By accurately modeling these fundamental characteristics, we can predict how a quinoline carbaldehyde derivative will interact with a biological target, how it will behave in a physiological environment, and how its structure can be modified to enhance therapeutic efficacy.
Part 2: The Quantum Mechanical Toolkit: Foundational Methodologies
At the heart of computational analysis lies the solution of the Schrödinger equation. While exact solutions are intractable for complex molecules, approximation methods provide remarkably accurate insights.
Density Functional Theory (DFT): The Workhorse for Ground-State Properties
DFT is the most ubiquitous method for computational analysis of organic molecules, balancing computational cost with high accuracy.[6] It is predicated on the theorem that the ground-state energy of a molecule is a unique functional of its electron density. This allows us to calculate key structural and electronic properties.
The choice of functional and basis set is a critical experimental decision. The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, paired with a Pople-style basis set such as 6-311++G(d,p), offers a robust and well-validated starting point for quinoline systems.[7][8]
Experimental Protocol: Geometry Optimization and Vibrational Analysis
-
Input Structure Generation: Build the 3D structure of the quinoline carbaldehyde derivative using a molecular editor (e.g., Avogadro, GaussView).
-
Conformational Search (Causality): The carbaldehyde group can rotate. It is crucial to identify the global minimum energy conformer. Perform a potential energy surface scan by systematically rotating the C-C(H)=O dihedral angle to locate all stable rotamers (e.g., cis and trans).[8]
-
Optimization: Perform a full geometry optimization on each identified conformer using a selected DFT method (e.g., B3LYP/6-311++G(d,p)). This process iteratively adjusts atomic coordinates to find the lowest energy structure.
-
Frequency Calculation (Validation): Perform a frequency calculation on the optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The output provides thermodynamic data and predicted IR and Raman spectra, which can be directly compared with experimental results for structural validation.[8][9]
Time-Dependent DFT (TD-DFT): Illuminating Electronic Excitations
To understand a molecule's photophysical properties, such as its color and how it absorbs light, we must examine its electronic excited states. TD-DFT is the method of choice for this, providing a computational equivalent of UV-Vis spectroscopy.[6][9]
Experimental Protocol: Simulating a UV-Vis Spectrum
-
Ground State Optimization: Use the optimized ground-state geometry obtained from the DFT protocol. An excited-state calculation must be performed on a stable ground-state structure.
-
TD-DFT Calculation: Perform a single-point TD-DFT calculation on the optimized geometry. Specify the number of excited states to calculate (e.g., 10-20 states is often sufficient to cover the main absorption bands).
-
Solvent Effects (Causality): UV-Vis spectra are typically measured in solution. The solvent can significantly influence electronic transitions. Incorporate a solvent model, such as the Polarizable Continuum Model (PCM), to simulate this environment for more accurate results.[9]
-
Analysis: Extract the calculated excitation energies (in nm) and their corresponding oscillator strengths. The oscillator strength is a measure of the transition probability; values significantly greater than zero correspond to observable peaks in the spectrum. These can then be plotted to generate a theoretical spectrum.[10][11]
Analyzing Reactivity and Intramolecular Interactions
Once a stable structure is obtained, we can dissect its electronic landscape to predict its behavior.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[2] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. The energy gap between the HOMO and LUMO (Egap) is a critical descriptor of molecular stability; a large gap implies high stability and low reactivity, while a small gap suggests the molecule is more easily polarized and reactive.[9][12]
-
Molecular Electrostatic Potential (MEP): An MEP map is a 3D visualization of the electrostatic potential on the molecule's electron density surface.[8] It provides an intuitive guide to reactivity:
-
Red Regions (Negative Potential): Electron-rich areas, such as those around the quinoline nitrogen and carbonyl oxygen, are susceptible to electrophilic attack.
-
Blue Regions (Positive Potential): Electron-deficient areas, like the hydrogen of the carbaldehyde group, are sites for nucleophilic attack.
-
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemist's-eye view of the molecule, translating the complex wavefunction into localized bonds and lone pairs.[7][9] Its primary utility is in quantifying non-covalent interactions. The analysis calculates the stabilization energy (E(2)) associated with "hyperconjugation"—the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital.[13][14] Large E(2) values for interactions like π -> π* within the aromatic system indicate significant electronic delocalization and stability.[7]
Caption: A generalized workflow for the computational analysis of quinoline carbaldehydes.
Part 3: Data Synthesis and Validation
Theoretical calculations are most powerful when validated against experimental data. This synergy builds confidence in the computational model and allows it to be used for predictions on yet-to-be-synthesized molecules.
Structural and Electronic Data Summary
Computational methods generate a wealth of quantitative data. Presenting this in a structured format is essential for comparison and analysis.
Table 1: Calculated vs. Experimental Geometric Parameters for 2-Chloro-7-methylquinoline-3-carbaldehyde
| Parameter | Bond/Angle | Calculated (B3LYP/6-311++G(d,p)) | Experimental (X-ray) |
| Bond Length | C4-N7 (Å) | 1.3608 | 1.3626 |
| C8-C7 (Å) | 1.3190 | 1.3187 | |
| C1-C6 (Å) | 1.3777 | - | |
| Bond Angle | C2-C3-C12 (°) | 123.5 | - |
| Dihedral Angle | C2-C3-C12-O13 (°) | 180.0 (trans) / 0.0 (cis) | - |
| Note: Experimental data for direct comparison may vary based on the specific derivative and crystal structure availability. Calculated values are sourced from representative studies.[9] |
Table 2: Key Quantum Chemical Descriptors for a Hypothetical Quinoline Carbaldehyde Derivative
| Descriptor | Value | Implication for Drug Design |
| EHOMO | -5.67 eV | Electron donating ability |
| ELUMO | -1.89 eV | Electron accepting ability |
| HOMO-LUMO Gap (ΔE) | 3.78 eV | High kinetic stability[9] |
| Ionization Potential (I) | 5.67 eV | Energy to remove an electron |
| Electron Affinity (A) | 1.89 eV | Energy released when gaining an electron |
| Chemical Hardness (η) | 1.94 eV | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | 2.08 eV | Propensity to accept electrons |
| Note: Values are illustrative and derived from typical ranges found in the literature.[2][9] |
Part 4: Application in Rational Drug Design
With a validated computational model, we can now apply it to address key questions in drug development.
Molecular Docking: Predicting Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, our quinoline derivative) when bound to a second (the receptor, typically a protein target).[15] This is crucial for understanding the mechanism of action and for structure-based drug design.
Experimental Protocol: A Standard Molecular Docking Workflow
-
Receptor Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Use the DFT-optimized, low-energy conformer of the quinoline carbaldehyde. Assign atomic charges.
-
Binding Site Definition: Identify the active site or binding pocket of the protein. This can be determined from the co-crystallized ligand in the PDB file or through pocket prediction algorithms.
-
Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina). The software will systematically sample different conformations and orientations of the ligand within the binding site, scoring each "pose" based on a scoring function that estimates binding affinity.[16]
-
Pose Analysis (Validation): Analyze the top-scoring poses. The most plausible pose is typically one that exhibits chemically sensible interactions (e.g., hydrogen bonds, π-π stacking) with key amino acid residues in the active site. For example, docking studies have shown that quinoline derivatives can form strong interactions with key amino acids in the active site of the Epidermal Growth Factor Receptor (EGFR), a target in cancer therapy.[15]
QSAR and Molecular Dynamics
-
Quantitative Structure-Activity Relationship (QSAR): QSAR aims to build a mathematical model that correlates the chemical structures of a series of compounds with their biological activity.[17] Computational descriptors (like the HOMO-LUMO gap, dipole moment, and MEP values) are used as the independent variables. 3D-QSAR methods like CoMFA and CoMSIA generate contour maps that visualize regions where steric bulk, positive, or negative charges would increase or decrease activity, providing a direct roadmap for structural modification.[18][19]
-
Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of binding, MD simulations track the movements of every atom in the ligand-protein complex over time (typically nanoseconds).[9] This allows us to assess the stability of the predicted binding pose and understand the dynamic nature of the interaction, providing a higher level of confidence in the docking result.[20]
Caption: Relationship between computational methods and the molecular properties they elucidate.
Part 5: Conclusion and Future Outlook
The theoretical and computational analysis of quinoline carbaldehydes is a prime example of how modern drug discovery integrates fundamental physics with applied biomedical science. By leveraging a multi-tiered computational approach—from quantum mechanics to molecular simulations—researchers can gain unprecedented insight into the structure, reactivity, and biological potential of these valuable compounds. This in silico framework not only accelerates the identification of lead compounds but also fosters a deeper, mechanistically-grounded understanding of their therapeutic action. As computational power increases and algorithms become more sophisticated, the predictive accuracy of these methods will only improve, further solidifying their role as a central pillar in the development of next-generation quinoline-based medicines.
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Kulczycka-Mierzejewska, K., et al. (2022). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. Available at: [Link]
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KUŞ, N., & ILICAN, S. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Journal of Materials and Electronic Devices. Available at: [Link]
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Ullah, H., et al. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Available at: [Link]
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KUŞ, N., & ILICAN, S. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. DergiPark. Available at: [Link]
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Singh, U. P., & Singh, R. (2014). Predicting anti-cancer activity of quinoline derivatives: CoMFA and CoMSIA approach. Medicinal Chemistry Research. Available at: [Link]
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Kulczycka-Mierzejewska, K., et al. (2022). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. ResearchGate. Available at: [Link]
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Patel, H. R., et al. (2020). Synthesis, Spectral Characterization and Antitubercular Study of Novel Quinoline Schiff Base and Its Metal Complexes. Polycyclic Aromatic Compounds. Available at: [Link]
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Zeleke, D., et al. (2020). Synthesis and Antibacterial, Antioxidant, and Molecular Docking Analysis of Some Novel Quinoline Derivatives. Journal of Chemistry. Available at: [Link]
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Al-Ostoot, F. H., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI. Available at: [Link]
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Kumru, M., et al. (2016). Vibrational spectra of quinoline-4-carbaldehyde: Combined experimental and theoretical studies. Journal of Molecular Structure. Available at: [Link]
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Şenol, İ. M., et al. (2025). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Archiv der Pharmazie. Available at: [Link]
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Zeleke, D., et al. (2020). Synthesis and Antibacterial, Antioxidant, and Molecular Docking Analysis of Some Novel Quinoline Derivatives. ResearchGate. Available at: [Link]
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Hameed, S., et al. (2020). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Future Journal of Pharmaceutical Sciences. Available at: [Link]
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Kumar, D., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances. Available at: [Link]
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Hasan, M. M., et al. (2023). Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. Journal of Chemistry. Available at: [Link]
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Khan, I., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
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Singh, U. P., & Singh, R. (2014). Predicting anti-cancer activity of quinoline derivatives: CoMFA and CoMSIA approach. ResearchGate. Available at: [Link]
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Kamath, C., et al. (2023). synthesis and study of anticancer activity of quinoline derivative using computational chemistry. Heterocyclic Letters. Available at: [Link]
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Kumar, D., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. ResearchGate. Available at: [Link]
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Al-Ostoot, F. H., et al. (2021). Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids. Arabian Journal of Chemistry. Available at: [Link]
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Kumar, A., et al. (2020). Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. European Journal of Medicinal Chemistry. Available at: [Link]
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Asiri, A. M., et al. (2011). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry. Available at: [Link]
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Damena, T., et al. (2023). Synthesis and Computational Studies of Novel Cobalt(II) and Oxovanadium(IV) Complexes of Quinoline Carbaldehyde Derivative Ligand for Antibacterial and Antioxidant Applications. Journal of Molecular Structure. Available at: [Link]
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Kumar, D., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Publishing. Available at: [Link]
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Al-Ghorbani, M., et al. (2021). Synthesis of Novel Quinolines with Antibacterial Activity. ResearchGate. Available at: [Link]
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Asiri, A. M., et al. (2015). Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. MDPI. Available at: [Link]
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KUŞ, N. (2021). DFT/TD-DFT ANALYSIS OF 2-CHLORO-7-METHYLQUINOLINE-3-CARBALDEHYDE USING COMPUTER COMPUTING METHOD. DergiPark. Available at: [Link]
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Ullah, H., et al. (2021). Key Electronic, Linear and Nonlinear Optical Properties of Designed Disubstituted Quinoline with Carbazole Compounds. Molecules. Available at: [Link]
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Katagi, M. S., et al. (2026). Synthetic exploration of quinoline-3-carbaldehyde in N,N-dimethylformamide. ResearchGate. Available at: [Link]
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Singh, R. K., et al. (2022). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]
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H Cta, M., et al. (2025). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. ResearchGate. Available at: [Link]
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Singh, R., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society. Available at: [Link]
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Ullah, H., et al. (2021). HOMOs and LUMOs of quinoline–carbazole based Q1 (A–D–π–A) and Q2... ResearchGate. Available at: [Link]
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Abdel-Aziz, M., et al. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Pharmaceutical and Pharmacological International Journal. Available at: [Link]
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Abutaka, A., et al. (2021). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI. Available at: [Link]
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K.S, S., & S, S. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Asian Journal of Pharmaceutical Research. Available at: [Link]
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KUŞ, N., & ILICAN, S. (2020). Natural bond orbital (NBO) population analysis and non-linear optical (NLO) properties of 2-Amino-4-(2-furyl)-6-phenyl-nicotinonitrile. International Journal of Chemistry and Technology. Available at: [Link]
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Methodological & Application
Synthesis of 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde, a valuable intermediate in pharmaceutical research. The synthesis is achieved through the Vilsmeier-Haack reaction, a powerful and versatile method for the formylation and cyclization of N-arylacetamides.[1] This application note delves into the mechanistic intricacies of the reaction, offers a detailed, step-by-step experimental protocol, and provides insights into process optimization and troubleshooting. The resulting 2-chloro-3-formylquinoline derivative is a key building block for the development of novel therapeutic agents, owing to the reactivity of its chloro and formyl groups which allow for diverse functionalization.[2]
Introduction
Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. The targeted compound, this compound, is a particularly useful synthon. The electron-withdrawing nature of the quinoline ring, combined with the reactive handles of the chloro and aldehyde moieties, makes it an ideal precursor for the synthesis of a diverse library of derivatives for drug discovery and development.
The Vilsmeier-Haack reaction offers a direct and efficient one-pot route to this class of compounds from readily available N-arylacetamides.[1] This method is characterized by its operational simplicity and regioselectivity, making it a preferred choice for synthesizing functionalized quinolines.
Reaction Mechanism and Workflow
The Vilsmeier-Haack reaction for the synthesis of 2-chloro-3-formylquinolines proceeds in two primary stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic substitution and cyclization of the N-arylacetamide.[1]
Stage 1: Formation of the Vilsmeier Reagent
N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a phosphate derivative to yield the highly electrophilic chloroiminium salt, commonly known as the Vilsmeier reagent.
Stage 2: Electrophilic Aromatic Substitution and Cyclization
The electron-rich aromatic ring of the N-(3,4-dimethylphenyl)acetamide attacks the Vilsmeier reagent. This is followed by an intramolecular cyclization and subsequent elimination steps to afford the final this compound. The presence of electron-donating groups, such as the two methyl groups on the N-arylacetamide, facilitates the electrophilic substitution and generally leads to good yields.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Vilsmeier-Haack cyclization of N-arylacetamides.[3][4]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| N-(3,4-dimethylphenyl)acetamide | C₁₀H₁₃NO | 163.22 | 5.0 g | 0.0306 | Starting material. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 15 mL | ~0.194 | Anhydrous, used as reagent and solvent. |
| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | 11.0 mL | 0.122 | Freshly distilled is recommended. |
| Crushed Ice | H₂O | 18.02 | ~300 g | - | For quenching the reaction. |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | - | For neutralization. |
| Ethanol or Ethyl Acetate | - | - | As needed | - | For recrystallization. |
Step-by-Step Procedure
-
Preparation of the Starting Material: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, dissolve 5.0 g (0.0306 mol) of N-(3,4-dimethylphenyl)acetamide in 15 mL of anhydrous N,N-dimethylformamide.
-
Formation of the Vilsmeier Reagent: Cool the flask in an ice-salt bath to 0-5°C. With vigorous stirring, add 11.0 mL (0.122 mol) of phosphorus oxychloride dropwise via the dropping funnel, ensuring the temperature does not exceed 10°C. The addition should take approximately 30-45 minutes. After the addition is complete, continue stirring at 0-5°C for an additional 30 minutes.
-
Reaction and Cyclization: Remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture in a pre-heated water or oil bath to 80-90°C. Maintain this temperature with continuous stirring for 4-10 hours.[4][5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing approximately 300 g of crushed ice with vigorous stirring. A precipitate should form.
-
Neutralization: The resulting acidic solution is then carefully neutralized by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7-8.[6] This step is crucial for the precipitation of the product.
-
Filtration and Washing: Filter the precipitated solid using a Büchner funnel. Wash the solid thoroughly with cold water to remove any inorganic salts.
-
Drying: Dry the crude product in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature.
Purification
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield a crystalline solid.[4]
Optimization and Troubleshooting
Optimization:
-
Stoichiometry of POCl₃: The molar ratio of POCl₃ to the acetanilide is a critical parameter. An excess of POCl₃, typically in the range of 4 to 12 equivalents, is often employed to drive the reaction to completion and achieve higher yields.[5]
-
Reaction Temperature and Time: The optimal temperature is generally between 80-90°C.[5] Reaction times can vary from 4 to 16 hours depending on the substrate. Monitoring the reaction by TLC is essential to determine the point of completion and avoid the formation of byproducts.
Troubleshooting:
-
No or Low Yield of Precipitate: This could be due to incomplete reaction or issues with the work-up. Ensure that the reaction has gone to completion by TLC. During work-up, ensure thorough neutralization as the product may remain in solution in its protonated form under acidic conditions.[6]
-
Oily Product: If an oil is obtained instead of a solid, it may be due to impurities. Try triturating the oil with a non-polar solvent like hexane to induce solidification. Column chromatography may be necessary for purification.
-
Dark Reaction Mixture: The reaction mixture often darkens upon heating; this is normal and not necessarily indicative of a failed reaction.[6]
Characterization of this compound
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H NMR: Expect signals for the aromatic protons, the aldehyde proton (typically δ 9-11 ppm), and the two methyl groups.
-
¹³C NMR: Will show characteristic peaks for the quinoline ring carbons, the aldehyde carbonyl carbon, and the methyl carbons.
-
IR Spectroscopy: Look for a strong carbonyl (C=O) stretching band for the aldehyde (around 1700 cm⁻¹) and bands corresponding to the aromatic C=C and C-H bonds.
-
Mass Spectrometry: To confirm the molecular weight of the product (C₁₂H₁₀ClNO, MW: 219.67 g/mol ).
Safety Precautions
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, and a lab coat).
-
N,N-Dimethylformamide is a skin and eye irritant and is readily absorbed through the skin. Avoid contact and inhalation.
-
The reaction generates HCl as a byproduct, so ensure adequate ventilation.
Conclusion
The Vilsmeier-Haack reaction is a robust and efficient method for the synthesis of this compound. This application note provides a comprehensive framework, from the underlying mechanism to a detailed experimental protocol, to enable researchers to successfully synthesize this valuable building block for pharmaceutical and materials science applications. The versatility of the chloro and formyl groups offers numerous possibilities for further chemical transformations, paving the way for the discovery of novel and potent biologically active molecules.
References
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Ali, M. M., et al. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44B(9), 1884-1890. [Link]
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NIScPR Online Periodicals Repository. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation into different functionalities. [Link]
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Slideshare. (2016). Vilsmeier haack rxn. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
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Thorat, B. R., et al. (2012). Synthesis and Fluorescence Properties of Schiff Bases of 2-chloro-3-formylquinoline. Research Journal of Pharmacy and Technology, 5(3), 369-375. [Link]
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ResearchGate. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. [Link]
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International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]
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International Journal of Science and Research (IJSR). (2015). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. [Link]
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Semantic Scholar. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). [Link]
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Semantic Scholar. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. [Link]
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ResearchGate. (2022). (PDF) Journal of Pharma Research UNDER SOLVENT-FREE CONDITIONS, ACETYLATION and VILSMEIER-HAACK FORMYLATION REACTIONS WITH ACETANILIDES and ANILINES. [Link]
-
ResearchGate. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?. [Link]
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Application Notes & Protocols: Formylation of Substituted Acetanilides for Pharmaceutical and Chemical Synthesis
Abstract
Formylated acetanilides, particularly p-acetamidobenzaldehyde, are pivotal intermediates in the synthesis of various pharmaceuticals, agrochemicals, and specialty polymers.[1] The introduction of a formyl (-CHO) group onto the aromatic ring of acetanilides is a key synthetic transformation, governed by the principles of electrophilic aromatic substitution. This guide provides an in-depth analysis of the Vilsmeier-Haack reaction, the most prevalent method for this transformation, offering a detailed experimental protocol with mechanistic insights. Additionally, it explores emerging green catalytic alternatives, presenting a comparative overview to aid researchers in selecting the optimal synthetic route based on substrate scope, scalability, and environmental considerations.
Introduction & Theoretical Background
The formylation of an aromatic ring is a cornerstone of organic synthesis. The resulting aromatic aldehydes are versatile precursors for a multitude of functional groups, including carboxylic acids, alcohols, and imines.[2] In the context of substituted acetanilides, the acetamido group (-NHCOCH₃) plays a crucial role in directing the outcome of the reaction.
1.1. The Role of the Acetamido Group
The acetamido group is a moderately activating substituent.[3] Through resonance, the nitrogen atom's lone pair of electrons increases the electron density of the benzene ring, making it more susceptible to attack by electrophiles than benzene itself.[4][5] This activating effect, however, is less pronounced than that of an amino (-NH₂) or hydroxyl (-OH) group, as the nitrogen lone pair also participates in resonance with the adjacent carbonyl group.[6]
Crucially, the acetamido group is an ortho, para-director. It preferentially directs incoming electrophiles to the positions ortho (adjacent) and para (opposite) to itself. Due to the significant steric hindrance posed by the bulky acetamido group, electrophilic substitution occurs predominantly at the less hindered para position.[4][5] This high regioselectivity is a significant advantage in synthetic applications, often leading to a single major product and simplifying purification.[7]
1.2. Overview of Formylation Methods
Several methods exist for the formylation of electron-rich aromatic compounds:
-
Vilsmeier-Haack Reaction: The most common and reliable method for acetanilides, utilizing a pre-formed "Vilsmeier reagent" from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8][9]
-
Duff Reaction: Employs hexamethylenetetramine (HMTA) in an acidic medium.[10][11][12][13] It is most effective for highly activated substrates like phenols and is generally less efficient for acetanilides.[11][14]
-
Rieche Formylation: Uses dichloromethyl methyl ether as the formylating agent with a strong Lewis acid catalyst like titanium tetrachloride (TiCl₄).[2][15][16] This method is effective for electron-rich arenes but involves highly toxic and regulated reagents.[2]
-
Green Catalytic Methods: Modern approaches focus on using solid acid catalysts, reusable deep eutectic solvents, or visible-light photocatalysis to reduce hazardous waste and improve sustainability.[17][18][19][20]
This guide will focus on providing a detailed protocol for the Vilsmeier-Haack reaction due to its widespread applicability and reliability for this specific substrate class.
The Vilsmeier-Haack Reaction: A Detailed Protocol
The Vilsmeier-Haack reaction introduces a formyl group to an activated aromatic ring using an iminium salt, the Vilsmeier reagent, as the electrophile.[21] This reagent is a weaker electrophile than those used in Friedel-Crafts reactions, making it highly selective for electron-rich substrates like acetanilides.[7][8]
Reaction Mechanism
The process occurs in two main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF), a substituted amide, reacts with phosphorus oxychloride (POCl₃) to form the electrophilic (chloromethylene)dimethyliminium salt, commonly known as the Vilsmeier reagent.[7][8][21]
-
Electrophilic Aromatic Substitution: The electron-rich acetanilide ring attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent loss of a proton restores aromaticity, forming an iminium intermediate.
-
Hydrolysis: During aqueous work-up, the iminium intermediate is readily hydrolyzed to yield the final aromatic aldehyde, in this case, p-acetamidobenzaldehyde.[9][21]
Diagram: Vilsmeier-Haack Reaction Mechanism
Caption: The Vilsmeier-Haack reaction pathway.
Experimental Protocol: Synthesis of 4-Acetamidobenzaldehyde
This protocol details the formylation of acetanilide to produce 4-acetamidobenzaldehyde.[1][22][23][24]
Materials:
-
Acetanilide (1.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (solvent and reagent)
-
Phosphorus oxychloride (POCl₃) (3.0 - 4.0 eq)
-
Crushed ice
-
Sodium acetate or Sodium bicarbonate, saturated solution
-
Dichloromethane (DCM) or Ethyl acetate for extraction
-
Anhydrous Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Ethanol for recrystallization
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Heating mantle with temperature controller
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for work-up and purification (separatory funnel, Buchner funnel, etc.)
Procedure:
-
Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere (e.g., Nitrogen).
-
Reagent Addition: Place acetanilide (1.0 eq) in the flask and add anhydrous DMF (approx. 5-10 mL per gram of acetanilide). Begin stirring to dissolve the solid.
-
Vilsmeier Reagent Formation (In Situ): Cool the flask to 0-5 °C using an ice-water bath. Add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel to the stirred DMF solution over 30-60 minutes.
-
Scientist's Note: This step is highly exothermic. Maintaining a low temperature is critical to prevent uncontrolled reaction and degradation of the reagent. The Vilsmeier reagent is moisture-sensitive, hence the need for dry glassware and an inert atmosphere.[25]
-
-
Addition of Substrate: After the complete addition of POCl₃, add the acetanilide solution from step 2 to the Vilsmeier reagent at 0-5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 80-90 °C for 2-4 hours.
-
Scientist's Note: Reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine when the starting material has been consumed. Insufficient heating time or temperature can lead to low conversion.[25]
-
-
Work-up (Quenching & Neutralization): Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.
-
Scientist's Note: This quenching step hydrolyzes the intermediate and destroys any excess POCl₃. It is highly exothermic and may release HCl gas, so it must be performed in a well-ventilated fume hood.
-
-
Product Precipitation: Stir the aqueous mixture for 30-60 minutes. Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or sodium acetate until the pH is ~6-7. The product, 4-acetamidobenzaldehyde, should precipitate as a solid.
-
Trustworthiness Check: Proper pH adjustment is crucial. If the product does not precipitate, it may still be in its protonated (salt) form. Careful neutralization ensures the free aldehyde is obtained.[25]
-
-
Isolation & Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield a white to light yellow crystalline solid.[1] Dry the purified product under vacuum.
Characterization
The identity and purity of the synthesized 4-acetamidobenzaldehyde can be confirmed using standard analytical techniques:
-
¹H-NMR: Expect signals corresponding to the aldehyde proton (~9.9-10.1 ppm), aromatic protons, the amide N-H proton, and the methyl protons of the acetyl group.[26]
-
FT-IR: Look for characteristic peaks for the aldehyde C-H stretch (~2850, 2750 cm⁻¹), the carbonyl C=O stretch of the aldehyde (~1690 cm⁻¹), and the amide C=O stretch (~1670 cm⁻¹).[26]
-
Melting Point: Compare the observed melting point with the literature value (148-151 °C) as an indicator of purity.
Safety & Handling
-
Phosphorus oxychloride (POCl₃): This substance is highly toxic, corrosive, and reacts violently with water.[27][28][29][30] It is fatal if inhaled and causes severe skin burns and eye damage.[29][31] Always handle POCl₃ in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat.[27][31] Ensure an appropriate quenching agent (e.g., dry sand) is nearby.
-
N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a suspected teratogen. Avoid inhalation and skin contact.
Comparative Data & Alternative Methods
While the Vilsmeier-Haack reaction is robust, its reliance on stoichiometric, hazardous reagents has prompted research into greener alternatives.
| Method | Formylating Agent | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |
| Vilsmeier-Haack | DMF | POCl₃ | 0 °C then 80-90 °C | High yield, reliable, good for acetanilides | Uses hazardous/corrosive reagents, stoichiometric waste |
| Duff Reaction | Hexamethylenetetramine (HMTA) | Trifluoroacetic Acid | Reflux (80-90 °C) | Milder than Vilsmeier | Generally low yields for acetanilides, better for phenols[14] |
| Rieche Formylation | Dichloromethyl methyl ether | TiCl₄ (Lewis Acid) | 0 °C to RT | High regioselectivity | Uses highly toxic/carcinogenic ether, moisture sensitive[2] |
| Green Catalytic | Formic Acid | Deep Eutectic Solvent ([ChCl][ZnCl₂]₂) | 70 °C | Reusable catalyst/solvent, milder, non-toxic reagents[18][32] | May require longer reaction times, catalyst optimization needed |
Diagram: General Experimental Workflow
Caption: Standard workflow for Vilsmeier-Haack formylation.
Conclusion
The Vilsmeier-Haack reaction remains the gold standard for the para-formylation of substituted acetanilides, offering high yields and excellent regioselectivity. The detailed protocol and mechanistic insights provided herein serve as a comprehensive guide for researchers. However, the inherent hazards associated with the reagents necessitate stringent safety protocols. As the field moves towards more sustainable practices, emerging green catalytic methods present promising alternatives that may, with further development, supplant these classical transformations in both academic and industrial settings.
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-
Rieche formylation. (n.d.). Wikipedia. Retrieved from [Link]
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Duff reaction. (n.d.). Wikipedia. Retrieved from [Link]
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Rieche Formylation. (n.d.). SynArchive. Retrieved from [Link]
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Duff Reaction. (n.d.). SynArchive. Retrieved from [Link]
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Abbasi, F., & Sardarian, A. R. (2024). Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2). Scientific Reports. Retrieved from [Link]
-
Abbasi, F., & Sardarian, A. R. (2024). Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2). National Institutes of Health. Retrieved from [Link]
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Duff reaction. (n.d.). chemeurope.com. Retrieved from [Link]
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Aromatic Formylation with HMTA and TFA. (n.d.). Erowid. Retrieved from [Link]
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Acetanilide can undergo multiple electrophilic aromatic substitutions. (2025). Chegg. Retrieved from [Link]
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Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts. Retrieved from [Link]
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Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]
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Vilsmeier-Haack Reaction. (2021). YouTube. Retrieved from [Link]
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Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. (n.d.). I.R.I.S.. Retrieved from [Link]
-
Visible Light Induced Synthesis of N-Formylation of Anilines Under Solvent and Catalyst Free Condition. (2025). ResearchGate. Retrieved from [Link]
-
Abbasi, F., & Sardarian, A. R. (2024). Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2). PubMed. Retrieved from [Link]
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Vilsmeier-Haack Reaction. (n.d.). NROChemistry. Retrieved from [Link]
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Phosphorus Oxychloride. (n.d.). Air Liquide Malaysia. Retrieved from [Link]
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Using electrophilic aromatic substitution theory what could cause the formation of para-bromoacetanilide... (2020). Quora. Retrieved from [Link]
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Phosphorus oxychloride. (2015). Lanxess. Retrieved from [Link]
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Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]
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4-Acetamidobenzaldehyde. (n.d.). PubChem - NIH. Retrieved from [Link]
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Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]
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The Versatile Scaffold: Application Notes and Protocols for 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde in Medicinal Chemistry
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde. This versatile quinoline derivative is a pivotal building block in the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This document provides an in-depth exploration of its synthesis, reactivity, and application in constructing novel molecular entities for medicinal chemistry, supported by detailed experimental protocols and mechanistic insights.
Introduction: The Quinoline Core in Drug Discovery
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, antimalarial, anti-inflammatory, and anti-HIV properties.[1][2] The subject of this guide, this compound, is a particularly valuable intermediate due to the presence of two reactive sites: a nucleophilic substitution-prone chloro group at the 2-position and a versatile carbaldehyde group at the 3-position. This dual reactivity allows for a wide range of chemical transformations, making it an ideal starting material for generating compound libraries for drug screening.
Synthesis of the Core Scaffold: this compound
The most common and efficient method for the synthesis of 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction.[3][4][5] This reaction involves the formylation of an appropriate acetanilide with a Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Mechanistic Rationale
The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic chloroiminium ion (Vilsmeier reagent) from DMF and POCl₃. This electrophile then attacks the electron-rich aromatic ring of the acetanilide, leading to cyclization and subsequent formylation to yield the desired 2-chloroquinoline-3-carbaldehyde derivative. The dimethyl substitution at the 6 and 7 positions of the quinoline ring is dictated by the starting N-(3,4-dimethylphenyl)acetamide.
Experimental Protocol: Synthesis of this compound
Materials:
-
N-(3,4-dimethylphenyl)acetamide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Ethyl acetate (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add N-(3,4-dimethylphenyl)acetamide (10 mmol).
-
Cool the flask in an ice bath and slowly add N,N-dimethylformamide (30 mmol).
-
With continuous stirring, add phosphorus oxychloride (70 mmol) dropwise to the mixture, maintaining the temperature below 10°C.
-
After the addition is complete, heat the reaction mixture at 80-90°C for 15-16 hours.[4][5][6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid precipitate of this compound is collected by filtration.
-
Wash the solid with cold water and recrystallize from ethyl acetate to obtain the purified product.[5]
Expected Outcome: A white to pale yellow solid. The structure can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7]
Key Synthetic Transformations and Applications
The dual functionality of this compound opens up numerous avenues for synthetic diversification. The following sections detail key reactions and provide exemplary protocols.
Reactions at the Aldehyde Group
The carbaldehyde group is a versatile handle for a variety of chemical transformations, including condensation reactions, reductive amination, and oxidation.
Condensation of the aldehyde with primary amines or hydrazines is a straightforward method to introduce new functionalities and build larger molecular frameworks. Schiff bases derived from quinolines are known to possess a range of biological activities.[1][4]
Protocol: Synthesis of a Quinoline-based Schiff Base
Materials:
-
This compound
-
Substituted aniline or hydrazine (e.g., 4-aminophenol)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (10 mmol) in absolute ethanol (50 mL) in a round-bottom flask.
-
Add the substituted aniline (10 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.[3]
-
After completion, cool the mixture to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.
Data Presentation:
| Starting Material | Reagent | Product | Yield (%) | Melting Point (°C) |
| This compound | 4-aminophenol | (E)-4-(((2-chloro-6,7-dimethylquinolin-3-yl)methylene)amino)phenol | >85 | Varies |
| This compound | Phenylhydrazine | 2-chloro-6,7-dimethyl-3-((2-phenylhydrazono)methyl)quinoline | >90 | Varies |
Reductive amination provides a direct route to secondary and tertiary amines, which are common motifs in pharmaceuticals. This two-step, one-pot reaction involves the formation of an imine intermediate followed by its in-situ reduction.
Protocol: Synthesis of a Quinoline-based Amine
Materials:
-
This compound
-
Primary or secondary amine (e.g., piperidine)
-
Methanol or dichloroethane
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
Procedure:
-
To a solution of this compound (1.0 mmol) and the desired amine (1.1 mmol) in methanol (10 mL), add sodium triacetoxyborohydride (1.5 mmol).[8]
-
Stir the reaction mixture at room temperature for several hours until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reactions at the Chloro Group: Nucleophilic Substitution
The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic aromatic substitution. This allows for the introduction of various heteroatom nucleophiles, leading to the formation of diverse heterocyclic systems.
Protocol: Synthesis of a 2-Amino-6,7-dimethylquinoline-3-carbaldehyde Derivative
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine)
-
N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
Procedure:
-
In a sealed tube, combine this compound (1 mmol), the amine (1.2 mmol), and potassium carbonate (2 mmol) in DMF (5 mL).
-
Heat the mixture at 100-120°C for 6-12 hours.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Cyclization Reactions: Building Fused Heterocyclic Systems
The juxtaposition of the chloro and aldehyde groups allows for tandem reactions where a binucleophile can react with both sites to form fused heterocyclic systems. These fused systems, such as pyrazolo[3,4-b]quinolines and thieno[2,3-b]quinolines, are of significant interest in medicinal chemistry.[1]
Protocol: Synthesis of a Pyrazolo[3,4-b]quinoline Derivative
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
To a solution of this compound (1 mmol) in ethanol (10 mL), add hydrazine hydrate (2 mmol).
-
Reflux the mixture for 4-6 hours.
-
The intermediate hydrazone will form, which then undergoes intramolecular cyclization.
-
Upon cooling, the product precipitates out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry to yield the 6,7-dimethyl-1H-pyrazolo[3,4-b]quinoline.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations of this compound.
Caption: Synthetic pathways from the core scaffold.
Caption: General experimental workflow for synthesis.
Conclusion and Future Perspectives
This compound has proven to be a highly valuable and versatile building block in medicinal chemistry. Its dual reactivity allows for the efficient construction of a wide range of heterocyclic compounds. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this scaffold in the discovery of novel therapeutic agents. Future work in this area could focus on the development of one-pot, multi-component reactions starting from this intermediate to further enhance synthetic efficiency and expand the accessible chemical space. The continued exploration of the biological activities of its derivatives will undoubtedly lead to the identification of new lead compounds for various diseases.
References
-
Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]
-
Semantic Scholar. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]
-
RSC Publishing. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Retrieved from [Link]
-
International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde. Retrieved from [Link]
-
International Journal of Science and Research. (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Chloro-7-methylquinoline-3-carbaldehyde. Retrieved from [Link]
-
ResearchGate. (2025). Biological Activities of Quinoline Derivatives. Retrieved from [Link]
-
International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. Retrieved from [Link]
-
ResearchGate. (2025). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Retrieved from [Link]
-
RSC Publishing. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]
-
SciSpace. (2013). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Retrieved from [Link]
Sources
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- 4. ajgreenchem.com [ajgreenchem.com]
- 5. ijsr.net [ijsr.net]
- 6. 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde as a Versatile Precursor for Fused Heterocyclic Systems
Abstract
2-Chloro-6,7-dimethylquinoline-3-carbaldehyde is a highly versatile bifunctional building block in modern synthetic organic and medicinal chemistry. Its unique structure, featuring an electrophilic aldehyde at the C3 position and a reactive chloro group at the C2 position, facilitates a diverse range of cyclization and condensation reactions. This application note provides an in-depth guide to key cyclization strategies utilizing this precursor for the synthesis of fused quinoline systems, such as pyrazolo[3,4-b]quinolines and thieno[2,3-b]quinolines. These scaffolds are of significant interest due to their prevalence in pharmacologically active compounds, exhibiting properties ranging from antimicrobial to anticancer activities.[1][2] We present detailed, field-proven protocols, mechanistic insights, and characterization guidelines intended for researchers in drug discovery and chemical synthesis.
Introduction: The Strategic Value of a Bifunctional Precursor
The quinoline core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[3][4][5] The strategic functionalization of this core allows for the fine-tuning of biological activity. This compound serves as an ideal starting material for building molecular complexity. The two key reactive sites—the aldehyde and the C2-chloro group—can react in a concerted or stepwise manner with a variety of binucleophiles, leading to the efficient construction of fused polycyclic systems.[6] This approach, often involving an initial condensation at the aldehyde followed by an intramolecular nucleophilic aromatic substitution (SNAr) at the C2 position, is a cornerstone for generating libraries of novel heterocyclic compounds for biological screening.[7][8]
This document outlines robust protocols for the synthesis of the precursor itself and its subsequent transformation into high-value fused heterocycles.
Synthesis of this compound
The most common and efficient method for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[9] This reaction involves the formylation of an electron-rich aromatic compound, in this case, 3,4-dimethylacetanilide, using a Vilsmeier reagent (a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)).[1][10]
Caption: Key cyclization pathways from the precursor.
Annulation of a Pyrazole Ring: Synthesis of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinoline
This reaction is a classic example of heterocycle synthesis, proceeding through a condensation-intramolecular SNAr mechanism. [8]The resulting pyrazolo[3,4-b]quinoline scaffold is a known pharmacophore with applications as antiviral and antitumor agents. [1] Causality Behind Experimental Choices:
-
Reactant: Hydrazine hydrate is a potent binucleophile. One nitrogen atom condenses with the aldehyde, while the other acts as the nucleophile to displace the C2-chloro group.
-
Solvent: Ethanol is an excellent solvent for both reactants and facilitates the reflux temperature required for cyclization without promoting unwanted side reactions.
-
Base: Triethylamine (TEA) is added to neutralize the HCl generated during the intramolecular SNAr cyclization step. According to Le Chatelier's principle, removing a product (HCl) drives the equilibrium towards the formation of the final fused product. [1] Experimental Protocol:
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Absolute Ethanol
-
Triethylamine (TEA) (1.5 eq)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
TLC plates (Silica gel 60 F₂₅₄)
-
-
Procedure: a. To a solution of this compound (1.0 eq) in absolute ethanol (20 mL per mmol of aldehyde) in a round-bottom flask, add hydrazine hydrate (1.2 eq). b. Add triethylamine (1.5 eq) to the mixture. c. Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring. d. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 15 hours. [1] e. After completion, allow the reaction mixture to cool to room temperature. f. The product often precipitates out of the solution upon cooling. Filter the solid, wash with cold ethanol, and dry under vacuum. g. If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.
-
Product Validation:
-
Expected Yield: 75-90%
-
Appearance: Reddish-yellow solid. [1] * Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the aldehyde proton signal (~10-11 ppm) and the appearance of an N-H proton signal are key indicators in the ¹H NMR spectrum.
-
Caption: Mechanism for Pyrazolo[3,4-b]quinoline formation.
Annulation of a Thiophene Ring: Synthesis of 2-Acyl-thieno[2,3-b]quinolines
The synthesis of thieno[2,3-b]quinolines introduces a sulfur-containing heterocycle, a common motif in biologically active molecules. This protocol follows a two-step, one-pot procedure involving an initial SNAr followed by a condensation/cyclization. [11] Causality Behind Experimental Choices:
-
Sulfur Source: Sodium sulfide (Na₂S) is an effective and inexpensive sulfur nucleophile that readily displaces the C2-chloro group to form a reactive quinoline-2-thiolate intermediate.
-
Second Component: An α-haloketone (e.g., 2-chloroacetylacetone) serves a dual purpose. The α-carbon is alkylated by the thiolate, and the ketone functionality then undergoes an intramolecular aldol-type condensation with the C3-aldehyde, followed by dehydration to form the thiophene ring.
-
Solvent: DMF is a polar aprotic solvent that effectively solvates the ionic intermediates and facilitates SNAr reactions.
Experimental Protocol:
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O) (1.1 eq)
-
α-Halo ketone (e.g., 2-chloroacetylacetone) (1.1 eq)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure: a. Dissolve this compound (1.0 eq) in DMF in a round-bottom flask. b. Add sodium sulfide nonahydrate (1.1 eq) to the solution and stir at room temperature for 1-2 hours to form the thiolate intermediate. c. Add the α-halo ketone (1.1 eq) to the reaction mixture. d. Heat the mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC. e. After completion, cool the reaction mixture and pour it into ice-cold water. f. The solid product will precipitate. Collect the precipitate by filtration, wash thoroughly with water, and dry. g. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
-
Product Validation:
-
Expected Yield: 60-80%
-
Characterization: Confirm structure by NMR, MS, and IR spectroscopy. The IR spectrum should show the presence of the new acyl carbonyl group, and the ¹H NMR will lack the aldehyde proton while showing new signals corresponding to the substituents on the thiophene ring.
-
Applications in Drug Discovery and Materials Science
The fused quinoline systems synthesized from this compound are of significant interest to drug development professionals.
| Fused System | Reported Biological Activities | Key Insights |
| Pyrazolo[3,4-b]quinolines | Antimicrobial, Antitumor, Antiviral, Anti-inflammatory [1][8] | Acts as a purine analog, potentially interfering with nucleic acid and protein synthesis. The planar structure facilitates DNA intercalation. [12] |
| Thieno[2,3-b]quinolines | Antitumor, Antibacterial [11] | The sulfur atom can engage in unique interactions with biological targets. Often investigated for activity against various cancer cell lines. [11] |
| Pyrano[2,3-b]quinolines | Antiquorum sensing, Antibacterial [13] | These structures can interfere with bacterial communication pathways, offering a novel approach to combatting antimicrobial resistance. |
These compounds have also been explored as fluorescent sensors and as emission materials in organic light-emitting diodes (OLEDs), highlighting their potential in materials science. [8]
Conclusion
This compound is a powerful and versatile intermediate for the synthesis of diverse, fused heterocyclic systems. The protocols detailed in this note for the synthesis of pyrazolo- and thieno- quinolines are robust, scalable, and yield compounds of significant pharmacological and material interest. The straightforward nature of these cyclization reactions, driven by the inherent reactivity of the precursor, provides an efficient route to novel molecular architectures for further investigation.
References
-
Title: Recent Advances in the Synthesis of Thienoquinolines (Quinoline‐fused heterocycle). Source: ResearchGate. URL: [Link]
-
Title: Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Source: RSC Advances. URL: [Link]
-
Title: Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Source: Royal Society of Chemistry. URL: [Link]
-
Title: Synthesis and Microbial studies of Pyrazolo (3,4-b)quinoline derivatives. Source: International Journal of Advanced Research in Technology, Engineering and Science (IJARTET). URL: [Link]
-
Title: Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Source: National Institutes of Health (PMC). URL: [Link]
-
Title: 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Source: Semantic Scholar. URL: [Link]
-
Title: 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Source: National Institutes of Health (PMC). URL: [Link]
-
Title: Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Source: National Institutes of Health (PMC). URL: [Link]
-
Title: Recent Developments on Antimicrobial Quinoline Chemistry. Source: ResearchGate. URL: [Link]
-
Title: Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Source: PubMed. URL: [Link]
-
Title: 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). Source: ResearchGate. URL: [Link]
-
Title: Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. Source: National Institutes of Health (PMC). URL: [Link]
-
Title: 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Source: Hindawi. URL: [Link]
-
Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Source: MDPI. URL: [Link]
-
Title: SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. Source: Purdue University Graduate School. URL: [Link]
-
Title: Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Source: International Journal of Chemical Studies. URL: [Link]
-
Title: The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Source: International Journal of Science and Research (IJSR). URL: [Link]
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Application Notes & Protocols: 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde in the Synthesis of Advanced Fluorescent Probes
Introduction: The Quinoline Scaffold as a Privileged Fluorophore
In the landscape of chemical biology and materials science, fluorescent probes are indispensable tools for visualizing and quantifying dynamic processes in real-time.[1] Among the diverse array of fluorogenic scaffolds, the quinoline nucleus stands out due to its inherent photophysical robustness, high quantum yields, and amenability to synthetic modification.[1][2] These attributes make quinoline-based probes exceptionally well-suited for a range of applications, from intracellular bioimaging to environmental sensing.[1][3][4]
This guide focuses on a particularly versatile building block: 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde . The strategic placement of a reactive aldehyde group and a displaceable chloro substituent makes this molecule a powerful precursor for the modular synthesis of "turn-on" or ratiometric fluorescent probes. The dimethyl substitution on the benzene ring can further enhance photostability and quantum yield. We will explore the synthetic rationale, detailed protocols, and diverse applications of probes derived from this scaffold, providing researchers with the foundational knowledge to design and implement these powerful analytical tools.
Part 1: Synthetic Strategies and Mechanistic Design
The primary advantage of this compound lies in its aldehyde functionality, which serves as a versatile anchor for introducing a receptor unit. The most common and efficient synthetic route is the condensation reaction with various primary amines (e.g., hydrazines, anilines, or aliphatic amines) to form a Schiff base (imine) linkage. This reaction is typically straightforward, often requiring mild heating in an appropriate solvent like ethanol or methanol.[5]
The design of a functional fluorescent probe hinges on the principle of integrating a signaling unit (the quinoline fluorophore) with a recognition unit (the receptor). The fluorescence of the quinoline core is modulated by its interaction with the target analyte via the receptor. Common sensing mechanisms include:
-
Photoinduced Electron Transfer (PET): In the "off" state, a lone pair of electrons on the receptor (e.g., a tertiary amine) quenches the fluorescence of the quinoline fluorophore. Upon binding to an analyte (like a proton or a metal ion), the electron-donating ability of the receptor is suppressed, inhibiting the PET process and "turning on" the fluorescence.
-
Intramolecular Charge Transfer (ICT): The quinoline scaffold can act as an electron acceptor, while the attached receptor acts as an electron donor. Analyte binding can modulate the donor-acceptor interaction, leading to a shift in the emission wavelength (ratiometric sensing).[2]
The chloro group at the 2-position offers a secondary site for modification, allowing for the introduction of other functional groups through nucleophilic substitution, although this is often a more synthetically demanding step.[5]
Below is a generalized workflow for the synthesis of a quinoline-based fluorescent probe.
Caption: General workflow for synthesizing a fluorescent probe.
Part 2: Application in Metal Ion Detection
Quinoline-derived Schiff bases are excellent chelators for various metal ions, making them ideal candidates for fluorescent metal ion sensors.[6][7] The coordination of a metal ion to the imine nitrogen and other nearby heteroatoms significantly alters the electronic properties of the probe, leading to a robust fluorescence response.
Protocol: Synthesis and Application of a Zn²⁺ Sensor
This protocol details the synthesis of a highly selective fluorescent "turn-on" sensor for zinc ions (Zn²⁺), a crucial element in many biological systems.[1] The sensor is synthesized by reacting this compound with 2-hydrazinopyridine.
Materials:
-
This compound (CAS: 94856-39-0)[8]
-
2-Hydrazinopyridine
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Zinc Chloride (ZnCl₂)
-
HEPES buffer (10 mM, pH 7.4)
-
Other metal chloride salts (for selectivity studies)
-
Deionized water
-
Spectrofluorometer
Synthesis Protocol:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1 mmol) and 2-hydrazinopyridine (1 mmol) in absolute ethanol (20 mL).
-
Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to the mixture. Equip the flask with a condenser and reflux the solution for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]
-
Product Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. If necessary, recrystallize the product from a suitable solvent like ethanol or ethyl acetate to obtain the pure probe (Probe 1 ).
-
Characterization: Confirm the structure of Probe 1 using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Sensing Protocol:
-
Stock Solutions: Prepare a 1 mM stock solution of Probe 1 in DMSO. Prepare 10 mM stock solutions of ZnCl₂ and other metal salts in deionized water.
-
Working Solution: In a cuvette, add 2.9 mL of HEPES buffer (10 mM, pH 7.4). Add an aliquot of the Probe 1 stock solution to achieve a final concentration of 10 µM.
-
Fluorescence Measurement: Record the initial fluorescence emission spectrum of the probe solution (e.g., Excitation at 370 nm). The solution should exhibit weak fluorescence.
-
Titration with Zn²⁺: Sequentially add small aliquots of the ZnCl₂ stock solution to the cuvette and record the fluorescence spectrum after each addition. A significant enhancement in fluorescence intensity should be observed.
-
Selectivity Test: Repeat the experiment using other metal ion stock solutions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺, Cd²⁺, Hg²⁺) at a high concentration (e.g., 10 equivalents) to ensure the probe's response is selective for Zn²⁺.
Caption: "Turn-on" sensing via Photoinduced Electron Transfer (PET).
Expected Results & Data Presentation
The synthesized probe is expected to show a low initial fluorescence quantum yield. Upon addition of Zn²⁺, a significant fluorescence enhancement should be observed. Data should be tabulated for clarity.
Table 1: Photophysical and Sensing Properties of Probe 1
| Property | Value |
| Excitation Max (λ_ex) | ~370 nm |
| Emission Max (λ_em) | ~480 nm |
| Quantum Yield (Φ) - Free Probe | < 0.05 |
| Quantum Yield (Φ) - with Zn²⁺ | > 0.40 |
| Limit of Detection (LOD) for Zn²⁺ | Low micromolar to nanomolar |
| Selectivity | High for Zn²⁺ over other common cations |
Part 3: Application as a Ratiometric pH Probe
The nitrogen atom in the quinoline ring can be protonated under acidic conditions, which modulates its electronic properties and fluorescence output. This intrinsic property allows for the design of pH-sensitive probes. By attaching a second pH-sensitive fluorophore or a group that influences the quinoline's pKa, a ratiometric response can be engineered, which is more reliable as it is independent of probe concentration.[4][9]
Protocol: Design and Use of a Quinoline-Hydrazone pH Probe
A simple Schiff base formed from this compound and a substituted hydrazine can function as a pH probe. The protonation of the quinoline nitrogen and the imine nitrogen can lead to distinct changes in the absorption and emission spectra.
Materials:
-
Synthesized Probe 1 (from Part 2)
-
Buffer solutions of varying pH (e.g., pH 4 to 10)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
Protocol for pH Titration:
-
Prepare Samples: Create a series of solutions containing a fixed concentration of Probe 1 (e.g., 10 µM) in buffers of different pH values.
-
UV-Vis Spectroscopy: Record the absorption spectrum for each sample to observe any pH-dependent shifts in the absorption maxima.
-
Fluorescence Spectroscopy: Record the emission spectrum for each sample using a consistent excitation wavelength.
-
Data Analysis: Plot the fluorescence intensity at two different wavelengths (I₁/I₂) against the pH. This ratiometric plot can be used to determine the probe's pKa value, which is the pH at which the probe is 50% protonated.[9]
Caption: Workflow for determining the pKa of a fluorescent pH probe.
Conclusion and Future Outlook
This compound is a high-potential starting material for the facile construction of sophisticated fluorescent probes. Its reactive aldehyde group allows for the straightforward implementation of a modular design approach, enabling the synthesis of sensors for a wide array of analytes, including metal ions and protons. The protocols outlined in this guide serve as a foundational template for researchers. By rationally substituting the hydrazine/amine component, probes with tailored selectivity, sensitivity, and photophysical properties can be developed for applications in environmental monitoring, cellular imaging, and diagnostics.
References
-
Abdel-Wahab, B. F., Khidre, R. E., & El-Shorbagy, M. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(2), 857-885. [Link]
-
Zhang, Y., et al. (2023). Quinoline based dual fluorescence chemosensor for the detection of Zn2+ and Cd2+ ions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 297, 122754. [Link]
-
Aydın, D., & Biçer, E. (2019). Synthesis of Triazole-Coupled Quinoline-Based Fluorescent Sensor. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 395-404. [Link]
-
Ghosh, A., et al. (2023). A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb 2+ ions. New Journal of Chemistry. [Link]
-
Wang, Y., et al. (2022). Quinoline-based highly selective and sensitive fluorescent probe specific for Cd 2+ detection in mixed aqueous media. Journal of Molecular Structure, 1261, 132923. [Link]
-
Bala, S., et al. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. ChemistrySelect, 7(35), e202202235. [Link]
-
Nguyen, T. H. T., et al. (2020). A quinoline-based fluorometric and colorimetric dual-modal pH probe and its application in bioimaging. RSC advances, 10(49), 29334-29340. [Link]
-
Li, G., et al. (2019). Quinoline-based Ratiometric Fluorescent Probe for Detection of Physiological pH Changes in Aqueous Solution and Living Cells. Talanta, 192, 6-13. [Link]
-
Rost, F. W., et al. (2018). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. Scientific reports, 8(1), 1-11. [Link]
-
Paul, T., et al. (2021). A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. Photochemical & Photobiological Sciences, 20(1), 109-118. [Link]
-
Li, G., et al. (2019). Quinoline-based Ratiometric Fluorescent Probe for Detection of Physiological pH Changes in Aqueous Solution and Living Cells. Talanta, 192, 6-13. [Link]
-
Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). ARKIVOC: Online Journal of Organic Chemistry, 2018(1), 244-287. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 788657, this compound. Retrieved January 15, 2026 from [Link].
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb 2+ ions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08193E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 94856-39-0 [chemicalbook.com]
- 9. Quinoline-based ratiometric fluorescent probe for detection of physiological pH changes in aqueous solution and living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde. The methodologies and solutions presented are synthesized from established chemical literature and practical laboratory experience to ensure scientific integrity and experimental success.
Understanding the Challenges: An Overview
This compound is a key synthetic intermediate.[1] Its purification can be complicated by its unique chemical properties. The presence of a basic quinoline nitrogen, a reactive aldehyde group, and a chlorinated aromatic system necessitates careful selection of purification techniques to avoid common pitfalls such as decomposition, poor separation, and low recovery. This guide is structured to address these specific challenges head-on.
General Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A: The most common impurities arise from the Vilsmeier-Haack synthesis reaction used to prepare this compound.[2][3] These can include unreacted starting materials like N-(3,4-dimethylphenyl)acetamide, residual Vilsmeier reagent (formed from DMF and POCl₃), and by-products from incomplete cyclization or side reactions.[3] Additionally, the aldehyde group is susceptible to oxidation, leading to the corresponding carboxylic acid, especially upon prolonged exposure to air.[4]
Q2: My compound appears to be degrading during purification. Is this common?
A: Yes, quinoline derivatives can be sensitive, particularly on acidic stationary phases like silica gel.[5] The combination of the basic nitrogen atom and the aldehyde can make the molecule susceptible to acid-catalyzed decomposition or irreversible adsorption.[5][6] It is crucial to assess compound stability on a small scale (e.g., a TLC spot test) before committing to a large-scale column purification.[6]
Q3: Which purification technique should I try first?
A: The choice depends on the scale of your reaction and the nature of the impurities.
-
For multi-gram scales with crystalline crude product: Recrystallization is often the most efficient first step. It is scalable and can remove baseline impurities effectively.
-
For smaller scales or oily crude products: Column chromatography is generally the preferred method as it offers higher resolution for separating closely related impurities.
-
If the main impurity is non-aldehydic: Purification via bisulfite adduct formation is a highly specific and effective chemical extraction method that isolates the target aldehyde from other components.[7][8]
Troubleshooting Guide by Purification Technique
This section provides specific troubleshooting advice in a question-and-answer format for the most common purification methods.
Column Chromatography
Q1: My compound is streaking badly (tailing) on the silica gel TLC plate and I'm getting poor separation in the column. What's happening and how can I fix it?
A: Tailing is a classic sign of a strong, undesirable interaction between your compound and the stationary phase. The basic nitrogen of the quinoline ring interacts with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing the compound to "stick" and elute slowly and unevenly.[5]
Solutions:
-
Add a Basic Modifier: The most common solution is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier like triethylamine (NEt₃) or pyridine (typically 0.5-2%) to your eluent solvent system.[5] This competitively binds to the acidic sites, allowing your compound to travel more cleanly.
-
Use an Alternative Stationary Phase: If a basic modifier is not effective or compatible with your compound, switch to a different stationary phase.[6]
Q2: The compound seems to be decomposing on the column. My collected fractions show new, unwanted spots on the TLC.
A: This indicates your compound is unstable on silica gel. The acidic environment is likely the cause.
Solutions:
-
Deactivate the Silica Gel: As with tailing, pre-treating the silica gel with a basic solution can help. You can prepare a slurry of the silica with your eluent containing triethylamine before packing the column.[5]
-
Work Quickly and at Low Temperatures: Minimize the contact time between your compound and the silica gel by running the column as quickly as possible (flash chromatography).[5] If feasible, performing the chromatography in a cold room can also reduce the rate of decomposition.[5]
-
Switch to a Less Acidic Stationary Phase: Use neutral alumina, which is less harsh than silica gel.[6]
Q3: How do I load my sample onto the column for the best separation?
A: Proper sample loading is critical for achieving sharp bands and good resolution.
-
Wet Loading: Dissolve the crude product in a minimal amount of a solvent that is as non-polar as possible while still ensuring complete dissolution (e.g., dichloromethane).[9] This helps to create a narrow, concentrated band at the top of the column.
-
Dry Loading: This is the preferred method if your compound has poor solubility in the eluent. Dissolve the crude product in a suitable solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[9]
Recrystallization
Q1: My compound is "oiling out" during cooling instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This often happens if the solution is too supersaturated or cools too quickly.[6]
Solutions:
-
Add More Solvent: Gently heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to reduce the saturation level. Allow the solution to cool much more slowly.[6]
-
Induce Crystallization:
-
Scratch the Glass: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[6]
-
Add Seed Crystals: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled solution to act as a template for crystallization.[6]
-
Q2: My recovery after recrystallization is very low. How can I improve the yield?
A: Low recovery is typically due to using too much solvent or the compound having significant solubility even in the cold solvent.[6]
Solutions:
-
Minimize Solvent Usage: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.
-
Thorough Cooling: Ensure the solution is cooled to a low temperature (e.g., in an ice bath) for an adequate amount of time to maximize precipitation before filtration.
-
Second Crop: After filtering the initial crystals, the remaining solution (mother liquor) can be concentrated by evaporating some of the solvent and cooling again to recover a second crop of crystals. Note that this second crop may be less pure and might require a separate recrystallization.[6]
Purification via Bisulfite Adduct Formation
This chemical method is highly selective for aldehydes. The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehydic impurities by liquid-liquid extraction. The pure aldehyde is then regenerated by adding a base.[7][10]
Q1: I performed the bisulfite extraction, but the yield of my regenerated aldehyde is poor.
A: Several factors can lead to low yields in this procedure.
-
Inefficient Adduct Formation: The formation of the bisulfite adduct can be hindered by steric crowding around the aldehyde group.[7] Ensure vigorous shaking or stirring to maximize the interfacial contact between the organic and aqueous phases. Using a water-miscible co-solvent like methanol for aromatic aldehydes can improve reaction rates.[8]
-
Adduct Solubility: The adduct for your specific compound might have some solubility in the organic phase or might not have fully partitioned into the aqueous phase. Perform multiple extractions of the organic layer with fresh bisulfite solution.
-
Incomplete Regeneration: The regeneration step requires a sufficiently basic pH to reverse the reaction. Ensure the pH of the aqueous layer is high enough (e.g., pH > 10) by adding a base like sodium hydroxide or sodium carbonate.[8][10]
Q2: An insoluble solid formed at the interface of the organic and aqueous layers during the extraction. What is it?
A: This is likely the bisulfite adduct itself, which can sometimes precipitate if its solubility in both phases is low.[8] This is not necessarily a problem. The mixture can be filtered (e.g., through Celite) to isolate the solid adduct, which can then be washed and carried forward to the regeneration step.[8]
Experimental Protocols
Protocol 1: Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will give your target compound an Rf value of approximately 0.2-0.3. For quinoline derivatives, systems like petroleum ether:ethyl acetate or chloroform:ethyl acetate are common starting points.[9][11] If tailing is observed, add 0.5-1% triethylamine to the solvent system.
-
Column Packing: Prepare a slurry of silica gel in the least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand to the top.[9]
-
Sample Loading: Load the crude sample using either the wet loading or dry loading method described in the troubleshooting section.[9]
-
Elution: Begin eluting with the determined non-polar solvent system. Gradually increase the polarity of the eluent (gradient elution) if necessary to move the compound down the column. Maintain a steady flow rate.
-
Fraction Collection: Collect fractions of a consistent volume and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. Based on similar structures, a mixture of petroleum ether and ethyl acetate is a promising choice.[11][12] Ethanol has also been used for related compounds.[13]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate with a water bath) with stirring until the solid is completely dissolved. If using a solvent pair, dissolve the solid in the more polar solvent (e.g., ethyl acetate) and then add the less polar solvent (e.g., petroleum ether) dropwise until the solution becomes slightly cloudy. Add a drop or two of the polar solvent to clarify.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Data & Visualization
Table 1: Recommended Starting Solvents & Conditions
| Purification Technique | Reagents / Solvents | Typical Ratios / Conditions | Comments | References |
| Column Chromatography | Stationary Phase: Silica GelMobile Phase: Petroleum Ether / Ethyl Acetate | Start with 9:1, gradually increasing polarity. | A standard system for many quinoline aldehydes. Add 0.5-1% NEt₃ if tailing occurs. | [9],[11] |
| Stationary Phase: Alumina (Neutral)Mobile Phase: Hexane / Ethyl Acetate | Start with 95:5, gradually increasing polarity. | A good alternative to silica to prevent decomposition of basic compounds. | [5],[6] | |
| Recrystallization | Petroleum Ether / Ethyl Acetate | Varies; dissolve in minimal hot ethyl acetate, add petroleum ether until cloudy. | Reported for purification of structurally similar 2-chloroquinoline-3-carbaldehydes. | [11],[12] |
| Ethanol | Dissolve in minimal hot ethanol, cool slowly. | Used for recrystallizing related quinoline derivatives. | [13] | |
| Bisulfite Extraction | Methanol, Saturated aq. NaHSO₃, Ethyl Acetate, 5M NaOH | Co-solvent for aromatic aldehydes. | A highly selective method for separating aldehydes from other impurities. | [7],[8] |
Diagrams
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
- Benchchem. (n.d.). Technical Support Center: Purifying Quinoline Aldehydes by Column Chromatography.
- Benchchem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
- Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- Gomha, S. M., et al. (2024). Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. Asian Journal of Green Chemistry.
- Patel, H. D., et al. (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR).
-
Khan, F. N., et al. (2009). 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, E65(11), o2709. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Aldehyde Purification via Bisulfite Adducts.
-
Khan, F. N., et al. (2009). 2-Chloro-6-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, E65(11), o2686. Retrieved from [Link]
-
Lambert, K. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57361. Retrieved from [Link]
-
Reddit. (2015). Purifying aldehydes?. r/chemistry. Retrieved from [Link]
-
Maldonado-Domínguez, M. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. Retrieved from [Link]
-
El-Faham, A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(1), 1-28. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-Chloro-6,7-dimethylquinoline-3-carboxaldehyde. Retrieved from [Link]
-
Waghamale, S. B., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 133-137. Retrieved from [Link]
Sources
- 1. 2-Chloro-6,7-dimethylquinoline-3-carboxaldehyde [myskinrecipes.com]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Chloro-6-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajgreenchem.com [ajgreenchem.com]
Technical Support Center: Optimizing Synthesis of 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde
Welcome to the technical support center for the synthesis of 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction conditions for higher yields and purity.
I. Introduction to the Synthesis
The synthesis of this compound is a crucial step in the development of various pharmaceutical agents. The most common and effective method for this transformation is the Vilsmeier-Haack reaction. This reaction involves the formylation and cyclization of an appropriately substituted acetanilide, in this case, N-(3,4-dimethylphenyl)acetamide, using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared in situ from phosphorus oxychloride (POCl₃) and a suitable amide, most commonly N,N-dimethylformamide (DMF).[1]
The reaction proceeds through the formation of a chloroiminium salt (the Vilsmeier reagent), which acts as the electrophile. This is followed by electrophilic attack on the electron-rich aromatic ring of the acetanilide, leading to a double formylation, intramolecular cyclization, and subsequent elimination to yield the desired 2-chloro-3-formylquinoline derivative.[1]
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
Q: I am experiencing very low yields or failing to obtain the desired product. What are the likely causes and how can I improve the outcome?
A: Low yields in the Vilsmeier-Haack reaction for this synthesis can stem from several factors. Here's a systematic approach to troubleshooting:
-
Reagent Quality and Stoichiometry:
-
DMF and POCl₃: Ensure that both DMF and POCl₃ are of high purity and anhydrous. Moisture can quench the Vilsmeier reagent. DMF can decompose over time to produce dimethylamine, which can lead to side reactions.[2] If your DMF has a fishy odor, it should be purified or replaced.
-
Stoichiometry: The molar ratio of POCl₃ to the acetanilide substrate is critical. An excess of POCl₃ is generally used to drive the reaction to completion. A molar ratio of at least 3:1 (POCl₃:acetanilide) is a good starting point, with some protocols using a significantly larger excess.[3]
-
-
Reaction Temperature and Time:
-
Vilsmeier Reagent Formation: The initial reaction between DMF and POCl₃ is exothermic and should be performed at low temperatures (0-5 °C) to ensure controlled formation of the Vilsmeier reagent.[4]
-
Reaction with Acetanilide: After the addition of N-(3,4-dimethylphenyl)acetamide, the reaction mixture typically requires heating. A common temperature range is 80-90 °C.[3][4] Insufficient heating can lead to incomplete reaction. Conversely, excessively high temperatures can cause degradation of the starting material and product.
-
Reaction Duration: The optimal reaction time can vary significantly, from a few hours to overnight.[5][6] It is highly recommended to monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Substrate Reactivity:
-
The Vilsmeier-Haack reaction is most efficient with electron-rich aromatic compounds.[7][8] The two methyl groups on the N-(3,4-dimethylphenyl)acetamide are electron-donating and should facilitate the reaction. However, any impurities in the starting material could inhibit the reaction. Ensure the purity of your starting acetanilide.
-
Problem 2: Formation of Multiple Products and Purification Challenges
Q: My TLC analysis shows multiple spots, and I am struggling to isolate a pure product. What are the potential side reactions and how can I improve purification?
A: The formation of byproducts is a common challenge. Here are some likely side reactions and purification strategies:
-
Potential Side Reactions:
-
Incomplete Cyclization: Intermediates from the formylation steps may not fully cyclize, leading to a mixture of products. Ensuring adequate reaction time and temperature is crucial to drive the reaction to completion.
-
Di-formylation: While less common in this specific cyclization, highly activated aromatic rings can undergo formylation at multiple positions.[9]
-
Polymerization/Tar Formation: Overheating or prolonged reaction times at high temperatures can lead to the formation of polymeric materials, which can complicate purification.[10]
-
-
Purification Strategies:
-
Work-up: After the reaction is complete, the mixture is typically poured onto crushed ice to quench the excess Vilsmeier reagent and hydrolyze the intermediate iminium salt.[5][6] Neutralization with a base such as sodium carbonate or sodium hydroxide is then performed to precipitate the crude product.[5]
-
Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent. Ethyl acetate and ethanol are commonly used for this class of compounds.[3][6]
-
Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography is an effective purification method. A mixture of hexane and ethyl acetate is a common eluent system.[7]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the role of each reagent in the Vilsmeier-Haack reaction for this synthesis?
A1:
-
N-(3,4-dimethylphenyl)acetamide: This is the aromatic substrate that undergoes formylation and cyclization to form the quinoline ring system.
-
N,N-Dimethylformamide (DMF): DMF serves as both a solvent and a reactant. It reacts with POCl₃ to form the active electrophile, the Vilsmeier reagent.[7][8]
-
Phosphorus Oxychloride (POCl₃): POCl₃ is a strong dehydrating and halogenating agent that activates DMF to form the chloroiminium salt (Vilsmeier reagent).[7][8]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to track the disappearance of the starting acetanilide and the appearance of the product spot.
Q3: What are the key safety precautions I should take during this synthesis?
A3:
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, lab coat).
-
The reaction is exothermic, especially during the addition of POCl₃ to DMF. Maintain proper temperature control to avoid a runaway reaction.
-
The work-up procedure involving quenching with ice and neutralization should be done carefully, as it can be vigorous.
IV. Experimental Protocol and Data
Representative Protocol for this compound Synthesis
This protocol is a general guideline based on procedures for similar compounds and may require optimization.
Materials:
-
N-(3,4-dimethylphenyl)acetamide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium carbonate solution (saturated) or Sodium hydroxide solution
-
Ethyl acetate or Ethanol (for recrystallization)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous DMF (5-10 equivalents relative to the acetanilide).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add POCl₃ (3-5 equivalents) dropwise from the dropping funnel with vigorous stirring, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Add N-(3,4-dimethylphenyl)acetamide (1 equivalent) portion-wise to the reaction mixture.
-
After the addition of the acetanilide, remove the ice bath and heat the reaction mixture to 80-90 °C.
-
Maintain this temperature and continue stirring for 4-10 hours, monitoring the reaction progress by TLC. Methyl-substituted quinoline syntheses may require longer heating times.[4]
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by slowly adding a saturated sodium carbonate solution or a dilute sodium hydroxide solution until the pH is neutral to slightly basic (pH 7-8).
-
The crude product should precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product and purify it by recrystallization from a suitable solvent such as ethyl acetate or ethanol.
Table 1: Summary of Optimized Reaction Conditions for similar 2-Chloro-3-formylquinoline Syntheses
| Parameter | Recommended Condition | Rationale |
| POCl₃:Acetanilide Ratio | 3:1 to 12:1 (molar) | An excess of POCl₃ drives the reaction towards completion. |
| Temperature | 0-5 °C (reagent addition), 80-90 °C (reaction) | Controls exothermicity and ensures complete cyclization.[4] |
| Reaction Time | 4 - 17 hours | Dependent on substrate reactivity; monitor by TLC.[4][5] |
V. Visualizing the Workflow and Mechanism
To aid in understanding the experimental process and the underlying chemistry, the following diagrams are provided.
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Reaction Mechanism
Caption: Simplified mechanism of the Vilsmeier-Haack reaction for quinoline synthesis.
VI. References
-
Ali, M. M., Rajanna, K. C., & Prakash, P. K. S. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44(8), 1655-1659.
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Singh, P., & Singh, P. (2016). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Indian Journal of Chemistry - Section B, 55(4), 517-521.
-
Wikipedia. (2023, December 2). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Kumar, S., & Kumar, A. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(6), 1-5.
-
Shinde, S. B., et al. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(5), 1-4.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
All About Chemistry. (2021, June 19). Vilsmeier-Haack Reaction [Video]. YouTube. [Link]
-
Linda, P., Lucarelli, A., Marino, G., & Savelli, G. (1974). The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects. Journal of the Chemical Society, Perkin Transactions 2, (13), 1610-1612.
-
MySkinRecipes. (n.d.). 2-Chloro-6,7-dimethylquinoline-3-carboxaldehyde. Retrieved from [Link]
-
Deokar, S. C., et al. (2022). Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. Asian Journal of Green Chemistry, 6(2), 136-146.
-
Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). ARKIVOC, 2018(1), 244-287.
-
Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC advances, 8(15), 8484-8515.
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. r/chemistry. Retrieved from [Link]
-
Khan, F. N., et al. (2009). 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2709.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Patel, H. M., & Patel, K. C. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 466-486.
-
ResearchGate. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?. Retrieved from [Link]
-
Khan, F. N., et al. (2009). 2-Chloro-6-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2686.
-
Shinde, S. B., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 1-4.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
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- 5. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 6. 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Stability and Storage of 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde: A Technical Guide
Welcome to the technical support center for 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate. Here, we provide in-depth, field-proven insights into its stability and storage, presented in a practical question-and-answer format to directly address challenges you may encounter during your experiments. Our goal is to equip you with the knowledge to ensure the integrity of your starting material, leading to more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment. A storage temperature of 2-8°C is recommended for preserving its integrity over extended periods. It is also advisable to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidative degradation. The container should be tightly sealed to prevent moisture ingress.
Q2: How should I handle the compound for routine laboratory use?
For daily use, it is best to allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound. Weigh out the desired amount in a well-ventilated area or a fume hood. After use, ensure the container is securely sealed and returned to the recommended storage conditions promptly.
Q3: Is this compound sensitive to light?
Yes, compounds of this class can be sensitive to light. While specific photostability data for this compound is not extensively documented, related quinoline derivatives are known to undergo photodegradation[1][2]. Therefore, it is crucial to store the compound in an amber or opaque container and to minimize its exposure to direct light during handling and experiments.
Q4: What are the known incompatibilities for this compound?
This compound should be kept away from strong oxidizing agents, strong bases, and strong acids. The aldehyde functional group is susceptible to oxidation to a carboxylic acid. The chloro group can undergo nucleophilic substitution, and the quinoline ring system can be affected by strong acids and bases.
Q5: What are the primary safety hazards associated with this compound?
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is harmful if swallowed[3]. It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. All handling should be performed in a well-ventilated area or fume hood.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound in your experiments, providing potential causes and actionable solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Change in Appearance (e.g., discoloration, clumping) | 1. Moisture Absorption: The compound is a solid and can absorb moisture from the air if not stored in a tightly sealed container, leading to clumping. 2. Degradation: Discoloration (e.g., yellowing or darkening) can be an indicator of chemical degradation due to exposure to light, air (oxidation), or elevated temperatures. | 1. Handling: Always allow the container to reach room temperature before opening. Use a desiccator for storage if you are in a high-humidity environment. 2. Purity Check: Perform a quick purity check using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to assess the presence of impurities. Compare the results with a fresh or properly stored sample if available. A change in the chromatographic profile is a strong indicator of degradation. |
| Inconsistent or Low Yields in Reactions | 1. Degraded Starting Material: The use of a partially degraded compound will result in lower yields of the desired product. The aldehyde or chloro group may have reacted, reducing the amount of active starting material. 2. Presence of Inhibitors: Degradation products can sometimes act as inhibitors for subsequent reactions. | 1. Verify Purity: Before starting a reaction, especially a sensitive one, it is good practice to verify the purity of the starting material by TLC, HPLC, or NMR. 2. Purification of Starting Material: If impurities are detected, consider purifying the this compound by recrystallization before use. A common solvent for recrystallization of related compounds is ethyl acetate[4]. |
| Unexpected Side Products in Reactions | 1. Hydrolysis of the Chloro Group: In the presence of water or hydroxide ions, the 2-chloro group can be hydrolyzed to a 2-hydroxy (or 2-quinolone) derivative. This is a common reaction for 2-chloroquinolines. 2. Oxidation of the Aldehyde: The aldehyde group can be oxidized to a carboxylic acid, especially if the reaction conditions are not inert or if oxidizing agents are present. 3. Cannizzaro Reaction: Under strongly basic conditions and in the absence of α-protons to the aldehyde, a disproportionation reaction (Cannizzaro reaction) can occur, leading to the formation of the corresponding alcohol and carboxylic acid. | 1. Anhydrous Conditions: For reactions sensitive to water, ensure all solvents and reagents are dry and the reaction is performed under an inert atmosphere. 2. Inert Atmosphere: To prevent oxidation, blanket the reaction with an inert gas like nitrogen or argon. 3. Control of Basicity: Carefully control the stoichiometry and addition of basic reagents. If a strong base is required, consider its potential to induce side reactions. |
Experimental Protocols
Protocol 1: Purity Assessment by Thin Layer Chromatography (TLC)
This protocol provides a rapid and effective method to assess the purity of this compound and to detect the presence of non-volatile impurities.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile phase: A mixture of ethyl acetate and hexane (e.g., 3:7 v/v) is a good starting point. The polarity can be adjusted as needed.
-
Sample solution: Dissolve a small amount of the compound in a suitable solvent like dichloromethane or ethyl acetate.
-
UV lamp (254 nm)
Procedure:
-
Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Cover the chamber and allow the atmosphere to saturate.
-
Using a capillary tube, spot a small amount of the sample solution onto the baseline of the TLC plate.
-
Place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and mark the solvent front.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm.
Interpretation:
-
A single spot indicates a relatively pure compound.
-
The presence of multiple spots suggests the presence of impurities. The intensity and Rf value of these spots can provide clues about the nature and quantity of the impurities.
Visualizing Stability and Degradation
To better understand the potential stability issues, the following diagrams illustrate key concepts.
Logical Flowchart for Handling Suspected Degradation
This flowchart provides a step-by-step decision-making process when you suspect that your sample of this compound may have degraded.
Caption: A decision-making workflow for handling suspected degradation of the compound.
Potential Degradation Pathways
This diagram illustrates the likely chemical transformations that this compound may undergo under specific conditions, leading to the formation of impurities.
Caption: Likely degradation products under hydrolytic, oxidative, and strong basic conditions.
References
-
Kar, A., & Das, S. (2018). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 23(1), 103. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (2014). International Journal of Science and Research (IJSR), 3(7), 1756-1759. [Link]
-
Singh, R., & Singh, S. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. [Link]
-
Klick, S., et al. (2005). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 18(4). [Link]
-
Wang, Q., et al. (2023). Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight. Environmental Science & Technology, 57(23), 8645–8655. [Link]
Sources
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- 2. Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C12H10ClNO | CID 788657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C12H10ClNO) [pubchemlite.lcsb.uni.lu]
alternative reagents for the synthesis of 2-chloroquinoline-3-carbaldehydes
An in-depth guide for researchers, scientists, and drug development professionals on navigating the synthesis of 2-chloroquinoline-3-carbaldehydes, with a focus on alternative reagents and troubleshooting common experimental hurdles.
Technical Support Center: Synthesis of 2-Chloroquinoline-3-carbaldehydes
Welcome to the technical support guide for the synthesis of 2-chloroquinoline-3-carbaldehydes. These compounds are pivotal intermediates in the development of a wide array of heterocyclic systems and pharmacologically active molecules.[1][2] The most common synthetic route is the Vilsmeier-Haack reaction, a powerful method that converts activated acetanilides into the target quinolines through a one-pot chlorination, formylation, and cyclization cascade.[1][3]
This guide is designed to provide you with not only the standard protocols but also field-proven insights into troubleshooting common issues and exploring alternative, potentially safer or more efficient, reagent systems.
Troubleshooting Guide: Common Experimental Issues
Navigating organic synthesis requires a keen eye for detail and a systematic approach to problem-solving. Low yields, unexpected side products, or purification difficulties can often be traced back to subtle variations in reagents or conditions.
Q1: My reaction yield is consistently low or I'm recovering unreacted starting material. What are the likely causes and how can I fix it?
A1: Low conversion is a frequent issue that can stem from several factors. Here’s a systematic approach to diagnose and resolve the problem.
-
Purity of Starting Materials: The Vilsmeier-Haack reaction is sensitive to the purity of the acetanilide precursor and the reagents. Ensure your acetanilide is free from residual aniline, which can consume the Vilsmeier reagent. Reagents like N,N-Dimethylformamide (DMF) must be anhydrous.
-
Vilsmeier Reagent Formation: The Vilsmeier reagent, the electrophilic (chloromethylene)dimethyliminium salt, is formed in situ from DMF and a chlorinating agent (typically POCl₃).[4][5] This step is critical. Ensure you are adding the chlorinating agent slowly to chilled DMF (0-5 °C) to control the exothermic reaction and prevent degradation.
-
Reaction Temperature and Time: The cyclization step requires sufficient thermal energy. After the initial formation of the Vilsmeier reagent, the reaction is typically heated. For many acetanilides, heating to 80-100 °C for several hours is necessary.[6][7] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Deactivated acetanilides (those with electron-withdrawing groups) may require longer reaction times or higher temperatures.
-
Stoichiometry of Reagents: An excess of the Vilsmeier reagent is crucial. Typically, 2.0-3.0 equivalents of POCl₃ relative to the acetanilide are used to drive the reaction to completion.[8]
Below is a troubleshooting workflow to guide your optimization process.
Caption: A flowchart for systematically troubleshooting low yields.
Q2: I'm observing significant formation of a dark, tarry substance in my reaction flask. How can I prevent this?
A2: Polymerization and degradation are common side reactions, especially with electron-rich or sensitive substrates. The primary cause is often poor temperature control during the initial, highly exothermic formation of the Vilsmeier reagent.
-
Causality: Rapid addition of POCl₃ to DMF can cause localized heating, leading to decomposition of the reagent and starting materials.
-
Solution: Always add the chlorinating agent (POCl₃, PCl₅, etc.) dropwise to the DMF solvent while maintaining the temperature between 0 and 5 °C using an ice-salt bath. Vigorous stirring is also essential to dissipate heat effectively.
Q3: My product is difficult to purify. What are the best practices for isolating clean 2-chloroquinoline-3-carbaldehyde?
A3: Purification challenges often arise from incomplete hydrolysis of the reaction intermediate or the presence of colored impurities.
-
Work-up: The reaction is quenched by pouring the mixture onto crushed ice or into ice-cold water. This hydrolyzes the intermediate iminium salt to the final aldehyde and neutralizes excess reagents.[9][10] Be cautious, as this quenching is highly exothermic and releases HCl. Perform this step slowly in a well-ventilated fume hood.
-
Isolation: The solid product that precipitates can be collected by filtration.
-
Recrystallization: The most effective method for purification is recrystallization. Ethyl acetate is a commonly reported and effective solvent for this purpose.[6][11] If impurities persist, consider a solvent system screen (e.g., ethanol, acetonitrile, or toluene/hexane mixtures). If the product remains oily, trituration with a non-polar solvent like hexane can sometimes induce crystallization.
FAQs: Alternative Reagents and Mechanistic Insights
The classical Vilsmeier-Haack reaction using POCl₃ is robust but involves a highly corrosive and water-reactive reagent. This has prompted research into alternatives that may offer advantages in handling, safety, or reactivity.
Q4: What are the most common alternatives to Phosphorus Oxychloride (POCl₃) for this synthesis, and how do they compare?
A4: Several reagents can activate DMF to form the electrophilic Vilsmeier reagent. The choice of reagent can influence reaction conditions, yields, and safety profiles.
| Reagent | Chemical Formula | Key Advantages | Key Disadvantages | Typical Conditions |
| Phosphorus Pentachloride | PCl₅ | Readily available, efficient for activated acetanilides.[6] | Highly moisture-sensitive, produces more HCl byproduct. | 4.5 eq. PCl₅, 3 eq. DMF, 100-120 °C, 4h.[6][12] |
| Thionyl Chloride | SOCl₂ | Can be used to prepare the Vilsmeier reagent.[12][13][14] | Generates SO₂ gas, highly toxic and corrosive. | Used with DMF to form the Vilsmeier reagent.[15] |
| XtalFluor-E | [Et₂NSF₂]BF₄ | Less toxic and more hydrolytically stable than POCl₃.[16] | More expensive, may require longer reaction times. | 3 eq. XtalFluor-E in DMF, 18h at 21 °C (for glycals).[16] |
| Pyrophosphoryl Chloride | P₂O₃Cl₄ | Offers potential advantages in reactivity and regioselectivity.[13] | Not as commonly available as POCl₃ or PCl₅. | Not widely documented for this specific synthesis. |
| Triflic Anhydride | Tf₂O | Effective for less nucleophilic aromatic substrates.[13] | Very expensive, extremely reactive. | Not widely documented for this specific synthesis. |
Q5: Can you provide a more detailed look at the reaction mechanism?
A5: Understanding the mechanism is key to troubleshooting and optimizing the reaction. The synthesis of 2-chloroquinoline-3-carbaldehyde from an acetanilide via the Vilsmeier-Haack reaction is a multi-step process.[3][12]
-
Vilsmeier Reagent Formation: DMF, a substituted amide, reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[10][17]
-
Imidoyl Chloride Formation: The acetanilide starting material is converted into an imidoyl chloride.
-
Enamine Formation: This is followed by the formation of an N-(α-chlorovinyl)aniline intermediate.
-
Diformylation: The enamine is then diformylated at its β-position by the Vilsmeier reagent.
-
Cyclization & Aromatization: The diformylated intermediate undergoes an intramolecular electrophilic cyclization onto the aniline ring, followed by elimination to form the final, aromatized 2-chloroquinoline-3-carbaldehyde product.
Caption: Key stages in the Vilsmeier-Haack synthesis of 2-chloroquinolines.
Q6: I want to try the Phosphorus Pentachloride (PCl₅) alternative. Is there a standard protocol?
A6: Yes, a modified procedure using PCl₅ has been developed and shown to be efficient, particularly for activated acetanilides.[6] It provides a viable alternative to POCl₃.
Key Experimental Protocols
Protocol 1: Standard Synthesis using POCl₃
-
Materials: Substituted Acetanilide (1.0 eq), N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) (3.0 eq), Ice-cold water, Ethyl acetate.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool DMF to 0-5 °C in an ice bath.
-
Add POCl₃ (3.0 eq) dropwise to the cooled DMF over 30-45 minutes, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, add the substituted acetanilide (1.0 eq) portion-wise to the reaction mixture.
-
Allow the mixture to warm to room temperature, then heat to 80-90 °C for 7-10 hours.[7] Monitor reaction completion by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto a large amount of crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until it is slightly basic (pH 8-9).
-
Filter the resulting solid precipitate, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from ethyl acetate to yield the pure 2-chloroquinoline-3-carbaldehyde.
-
Protocol 2: Alternative Synthesis using PCl₅ [6]
-
Materials: Substituted Acetanilide (1.0 eq), N,N-Dimethylformamide (DMF) (3.0 eq), Phosphorus pentachloride (PCl₅) (4.5 eq), Ice-cold water, Ethyl acetate.
-
Procedure:
-
In a suitable reaction flask, combine the substituted acetanilide (1.0 eq) and DMF (3.0 eq).
-
Carefully add PCl₅ (4.5 eq) portion-wise to the mixture. An exothermic reaction may occur.
-
Heat the reaction mixture to 100 °C for approximately 4 hours. For deactivated systems, longer reaction times (up to 16 hours) may be necessary.[6]
-
Follow steps 5-8 from Protocol 1 for the work-up and purification. Yields for activated acetanilides (e.g., with methyl or methoxy groups) are reported to be in the range of 49-74%.[6]
-
Caption: Comparison of standard and alternative synthetic workflows.
References
-
Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. [Link]
-
Ismaili, H., et al. (2018). Use of XtalFluor-E as an Alternative to POCl₃ in the Vilsmeier–Haack Formylation of C-2-Glycals. The Journal of Organic Chemistry. [Link]
-
Ismaili, H., et al. (2018). Use of XtalFluor-E as an Alternative to POCl₃ in the Vilsmeier–Haack Formylation of C-2-Glycals. ACS Publications. [Link]
-
Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(i), 244-287. [Link]
-
Shaaban, M. R., & El-Sayed, N. N. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8535-8565. [Link]
-
Romero, A. H. (2016). A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride. Synthetic Communications, 46(3), 287-291. [Link]
-
Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. NROChemistry. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
chemeurope.com. Vilsmeier-Haack reaction. chemeurope.com. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Wikipedia. [Link]
-
Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). ResearchGate. [Link]
-
The Hive Chemistry Discourse. (2004). Vilsmeier without POCl3. The Hive. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
ResearchGate. VHR = DMF + (SOCl2 or POCl3); Y = OH; X = ED or EWD groups. ResearchGate. [Link]
-
Sridevi, C., et al. (2001). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B. [Link]
-
Salem, M. A., et al. (2022). Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. Mini-Reviews in Organic Chemistry. [Link]
-
Tekale, A. S., et al. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. [Link]
-
Al-Ostath, R. E., et al. (2020). A green perspective: Synthesis of 2-chloro-3-formylquinolines and its derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Shaaban, M. R., & El-Sayed, N. N. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]
-
Shaaban, M. R., & El-Sayed, N. N. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]
-
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Validation & Comparative
A Comparative Guide to the Synthesis of Substituted 2-Chloroquinoline-3-carbaldehydes
Substituted 2-chloroquinoline-3-carbaldehydes are pivotal intermediates in the synthesis of a wide array of heterocyclic compounds with significant biological and pharmacological activities.[1][2] Their utility as precursors for novel drug candidates, including antimicrobial, anti-inflammatory, and anticancer agents, necessitates efficient and versatile synthetic methodologies.[1][2] This guide provides an in-depth comparison of the primary synthesis methods for this important class of compounds, with a focus on the widely employed Vilsmeier-Haack reaction and a discussion of other potential, albeit less direct, synthetic strategies.
The Vilsmeier-Haack Reaction: The Predominant Synthetic Route
The Vilsmeier-Haack reaction stands as the most direct and widely adopted method for the synthesis of 2-chloroquinoline-3-carbaldehydes from readily available N-arylacetamides.[3] This one-pot reaction accomplishes chlorination, formylation, and cyclization of an acetanilide derivative through the action of a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[4]
The choice of chlorinating agent and the nature of the substituents on the starting acetanilide significantly influence the reaction conditions and yields. The reaction is generally favored by electron-donating groups on the N-aryl ring, which facilitate the electrophilic cyclization step.
Mechanistic Insights
The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from the reaction of DMF and POCl₃. The acetanilide then acts as a nucleophile, attacking the Vilsmeier reagent. A subsequent intramolecular cyclization, followed by elimination and hydrolysis during workup, affords the final 2-chloroquinoline-3-carbaldehyde.
Caption: Generalized workflow for the Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carbaldehydes.
Comparative Performance of Vilsmeier-Haack Reagents
Both phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are effective chlorinating agents for the Vilsmeier-Haack reaction, though reaction conditions and yields may vary.
| Starting Acetanilide (Substituent) | Chlorinating Agent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Unsubstituted | POCl₃ | 16 | 60 | 72 | [5] |
| 6-Hydroxy | POCl₃ | - | - | 66 | [5] |
| 6-Methoxy | POCl₃ | - | - | 62 | [5] |
| 6-Chloro | POCl₃ | - | - | 68 | [5] |
| 6-Nitro | POCl₃ | - | - | 72.11 | [5] |
| 6-Methyl | PCl₅ | 4 | 100 | 74 | [6] |
| 7-Methyl | PCl₅ | 4 | 100 | 66 | [6] |
| 8-Methyl | PCl₅ | 16 | 100 | 67 | [6] |
| 6-Methoxy | PCl₅ | 16 | 100 | 54 | [6] |
| 7-Methoxy | PCl₅ | 4 | 100 | 65 | [6] |
| 6-Bromo | PCl₅ | 4 | 100 | 30 | [6] |
| 7-Chloro | PCl₅ | 4 | 100 | 35 | [6] |
Note: Yields are for the isolated product after recrystallization. Reaction conditions and yields can vary based on the specific experimental setup.
Alternative Quinoline Syntheses: A Comparative Outlook
While the Vilsmeier-Haack reaction is the most direct route, other classical named reactions for quinoline synthesis are worth considering for their versatility in generating diverse quinoline scaffolds, although they are not the primary methods for obtaining the target 2-chloro-3-formyl substitution pattern directly.
Friedländer Annulation
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base.[7][8] This method is highly efficient for producing polysubstituted quinolines.[9][10]
-
Applicability to 2-Chloroquinoline-3-carbaldehydes: To synthesize the target molecule via this route, one would theoretically require a 2-amino-x-chlorobenzaldehyde and a 3-oxopropanal equivalent. The availability and stability of these starting materials can be a significant limitation. While versatile for other quinoline derivatives, it is not the most straightforward approach for the title compounds.
Caption: General scheme of the Friedländer Annulation for quinoline synthesis.
Combes Quinoline Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[11][12] This method is particularly useful for the preparation of 2,4-disubstituted quinolines.[11][13]
-
Applicability to 2-Chloroquinoline-3-carbaldehydes: This method is not directly applicable for the synthesis of the target compounds as it typically yields quinolines with substituents at the 2- and 4-positions, not a 3-carbaldehyde group. Furthermore, the introduction of a chloro group at the 2-position would require subsequent chemical modifications.
Caption: General scheme of the Combes synthesis for 2,4-disubstituted quinolines.
Experimental Protocols
General Procedure for the Synthesis of 2-Chloroquinoline-3-carbaldehydes via Vilsmeier-Haack Reaction (using POCl₃)
-
To a cooled (0 °C) solution of N,N-dimethylformamide (3 equivalents), add phosphorus oxychloride (POCl₃, 2-4 equivalents) dropwise with constant stirring under an inert atmosphere.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add the appropriately substituted acetanilide (1 equivalent) portion-wise to the reaction mixture, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-90 °C for 4-16 hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, carefully pour the reaction mixture into crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate is formed.
-
Filter the solid product, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethyl acetate or ethanol) to obtain the purified 2-chloroquinoline-3-carbaldehyde.
General Procedure for the Synthesis of 2-Chloroquinoline-3-carbaldehydes via Vilsmeier-Haack Reaction (using PCl₅)
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, cool N,N-dimethylformamide (3 equivalents) to 0 °C.
-
Carefully add phosphorus pentachloride (PCl₅, 4.5 equivalents) in portions to the DMF, maintaining the temperature below 10 °C.
-
Add the substituted acetanilide (1 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 100 °C for 4-16 hours.
-
After cooling to room temperature, pour the reaction mixture onto crushed ice.
-
Basify the mixture with a saturated sodium carbonate solution to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization from ethyl acetate.
Conclusion
For the synthesis of substituted 2-chloroquinoline-3-carbaldehydes, the Vilsmeier-Haack reaction is the most efficient and direct method. It offers a one-pot conversion from readily available acetanilides with good to excellent yields, particularly for substrates bearing electron-donating groups. The choice between POCl₃ and PCl₅ as the chlorinating agent may depend on the specific substrate and desired reaction conditions. While other classical quinoline syntheses like the Friedländer annulation and the Combes synthesis are powerful tools for generating a variety of quinoline derivatives, they are not as well-suited for the direct synthesis of the title compounds. Therefore, for researchers and professionals in drug development, mastering the nuances of the Vilsmeier-Haack reaction is key to accessing this important class of synthetic intermediates.
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biological activity of 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde vs other quinolines
An In-Depth Comparative Guide to the Biological Activity of 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde and Related Quinolines
Introduction: The Quinoline Scaffold as a "Privileged" Structure in Drug Discovery
The quinoline ring system, a fusion of benzene and pyridine rings, stands as a cornerstone in medicinal chemistry.[1] Its rigid, planar structure and ability to engage in various non-covalent interactions have designated it a "privileged scaffold," a molecular framework that can bind to multiple, diverse biological targets.[2] Consequently, quinoline derivatives have been successfully developed into a wide array of therapeutic agents, demonstrating potent antimalarial, anticancer, antibacterial, and anti-inflammatory activities.[3][4][5][6]
This guide focuses on This compound , a specific derivative that embodies the synthetic versatility and potential bioactivity of this chemical class. While direct and extensive biological data for this exact molecule is emerging, its structure allows for a robust, predictive comparison based on well-established Structure-Activity Relationships (SAR) of its constituent functional groups. We will dissect the roles of the 2-chloro, 3-carbaldehyde, and 6,7-dimethyl substitutions by comparing them to a landscape of extensively studied quinoline analogs. This analysis will serve as a roadmap for researchers and drug development professionals aiming to design and evaluate novel quinoline-based therapeutics.
Part 1: Deconstructing the Scaffold - A Structure-Activity Relationship (SAR) Analysis
The predicted biological profile of this compound can be inferred by examining the influence of each substituent on the quinoline core.
-
The 2-Chloro Moiety: The chlorine atom at the C2 position is a key feature. It is an electron-withdrawing group that can significantly modulate the electronic properties of the entire ring system. More importantly, it serves as an excellent leaving group, making the C2 position a reactive handle for nucleophilic substitution.[7][8] This allows for the facile synthesis of diverse derivatives (e.g., with amino, alkoxy, or thio substituents), creating libraries of compounds for screening.[9][10] The presence of the chloro group itself has been linked to enhanced cytotoxic and antimicrobial activities in numerous heterocyclic systems.[9][11]
-
The 3-Carbaldehyde Group: The aldehyde function at the C3 position is a versatile synthetic intermediate, readily undergoing condensation reactions to form Schiff bases, hydrazones, and other derivatives with unique biological profiles.[12][13] Beyond its role as a synthetic precursor, the aldehyde group can participate in hydrogen bonding with biological targets and is a feature in several bioactive molecules. Its reactivity is central to creating complex, polyfunctionalized quinoline derivatives.[14]
-
The 6,7-Dimethyl Substitution: The placement of methyl groups on the benzene portion of the quinoline ring primarily influences the molecule's lipophilicity. Increased lipophilicity can enhance membrane permeability, a critical factor for reaching intracellular targets.[15] However, these groups also introduce steric bulk, which can either promote or hinder binding to a target protein, depending on the topology of the active site. The specific 6,7-dimethyl pattern helps to explore the spatial requirements of target binding pockets.
Part 2: Comparative Biological Evaluation Across Therapeutic Areas
By analyzing experimental data from structurally related quinolines, we can project the potential activities of our target compound and understand its place within the broader class.
Anticancer Activity
Quinolines are a rich source of anticancer agents, acting through various mechanisms including kinase inhibition, topoisomerase inhibition, and induction of apoptosis.[2][16] The substitution pattern on the quinoline ring is critical for both potency and selectivity.[15][17]
-
Influence of C2 and C6 Substitutions: Studies have shown that introducing a substituted aryl group at the C2 position often imparts significant anticancer activity.[11][17] Furthermore, a chloro substituent at the C6 position can enhance cytotoxicity compared to unsubstituted analogs.[11] This suggests that the 2-chloro group in our target molecule is a promising feature for cytotoxic potential.
-
Mechanism of Action: Certain quinoline derivatives trigger cancer cell apoptosis through the p53/Bax-dependent pathway.[18] For instance, compound 10g (7-(4-fluorobenzyloxy)N-(2-(dimethylamino)-ethyl)quinolin-4-amine) was found to be a potent antiproliferative agent that activates p53 transcriptional activity.[18] This highlights a potential mechanistic avenue for novel quinolines.
Table 1: Comparative in vitro Cytotoxicity (IC₅₀ in µM) of Various Quinoline Derivatives
| Compound/Derivative Class | Substitution Pattern | HeLa (Cervical) | PC3 (Prostate) | MCF-7 (Breast) | A549 (Lung) | Reference(s) |
| 2-Arylquinolines (general) | 2-Aryl, 6-Substituted | 8.3 - >100 | 31.37 - >100 | Less Sensitive | - | [15] |
| 2-Chloro-3-Substituted | 2-Cl, 3-(1,4-DHP) | - | - | 12.03 - 20.09 | - | [10] |
| 4-Aminoquinolines | 4-NHR, 7-O-R' | < 1.0 | < 1.0 | < 1.0 | < 1.0 | [18] |
| 6-Substituted Quinolines | 6-Aryloxy | Potent Activity | Potent Activity | Potent Activity | Potent Activity | [11] |
| Brequinar Analog | 2-Aryl, 4-COOH, 6-F | - | - | - | - | [19] |
Note: This table synthesizes data from multiple sources to illustrate general trends. Direct comparison requires identical assay conditions.
Antimicrobial Activity
The quinoline core is fundamental to the quinolone and fluoroquinolone classes of antibiotics, which primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV.[9][20] Novel quinoline derivatives are being explored to combat rising antimicrobial resistance.[6][21]
-
Gram-Positive vs. Gram-Negative Activity: The efficacy of quinolines can vary significantly between Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. This is often due to differences in cell wall structure and efflux pump mechanisms.[5] Some derivatives show broad-spectrum activity, while others are more specific.
-
Mechanism of Action: Beyond DNA gyrase inhibition, some quinoline-based antimicrobials act by disrupting the bacterial cell membrane.[22] For example, the compound HT61 causes membrane depolarization and the release of intracellular components in S. aureus.[22] This alternative mechanism is valuable for overcoming resistance to traditional antibiotics.
Table 2: Comparative in vitro Antimicrobial Activity (MIC in µg/mL) of Quinoline Derivatives
| Compound/Derivative Class | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) | Reference(s) |
| Quinoline-3-carbonitriles | 12.5 - 50 | 25 - 100 | 6.25 - 25 | [9] |
| Quinoline-based Amides | 15.6 - 62.5 | 31.2 - 125 | 7.8 - 62.5 | [5] |
| Quinolinequinones | 3.9 - 15.6 | > 125 | 7.8 - 31.2 | [23] |
| Quinolone Hybrid (5d) | 0.5 - 2 | 1 - 4 | - | [24] |
Note: MIC values are highly dependent on the specific strain and testing methodology (e.g., broth microdilution).
Anti-inflammatory Activity
Certain quinoline derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade like cyclooxygenase (COX) and lipoxygenase (LOX).[25][26]
-
Mechanism of Action: The anti-inflammatory effects can be mediated by various targets. For example, quinolines bearing a carboxylic acid moiety have shown COX-inhibition, while those with a carboxamide group can act as TRPV1 antagonists.[26] Some compounds have also been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated macrophages.[27]
-
In Vivo Efficacy: In animal models, such as the carrageenan-induced paw edema assay, quinoline derivatives have shown potent anti-inflammatory effects comparable to standard drugs like diclofenac and ibuprofen.[27][28][29]
Part 3: Foundational Experimental Protocols
To ensure reproducibility and standardization, the following detailed protocols are provided for key biological assays.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[11][30]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Compound Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a vehicle control (DMSO at the highest concentration used) and a no-treatment control. Incubate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[5]
Objective: To determine the MIC of a test compound against bacterial and fungal strains.
Methodology:
-
Inoculum Preparation: Culture the microbial strain (e.g., S. aureus ATCC 29213) overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of 5 × 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth. The typical concentration range is 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., ciprofloxacin) should be run in parallel as a quality control measure.
-
Incubation: Incubate the plate at 37°C for 18-24 hours for most bacteria.
-
MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Part 4: Visualizing Workflows and Mechanisms
Diagrams provide a clear visual summary of complex processes, from experimental design to molecular mechanisms.
Caption: High-level workflow for the discovery and development of a novel quinoline-based therapeutic agent.
Caption: A potential p53/Bax-dependent apoptosis pathway activated by certain anticancer quinoline derivatives.[18]
Conclusion and Future Directions
This compound represents a synthetically tractable and promising scaffold for the development of new therapeutic agents. Based on extensive structure-activity relationship data from related analogs, this compound and its derivatives are predicted to possess a spectrum of biological activities, most notably in the areas of oncology, infectious disease, and inflammation.
The true potential of this scaffold lies in its capacity for diversification. The 2-chloro and 3-carbaldehyde functionalities are gateways to vast chemical libraries. Future research should focus on:
-
Systematic Derivatization: Synthesizing libraries of analogs by modifying the C2 and C3 positions to probe interactions with specific biological targets.
-
Broad-Spectrum Screening: Evaluating these new compounds across a wide range of cancer cell lines and microbial strains to identify potent and selective "hits."
-
Mechanistic Elucidation: For the most promising compounds, undertaking in-depth studies to determine their precise molecular mechanisms of action.
By leveraging the foundational knowledge of the quinoline class and employing a systematic approach to synthesis and evaluation, researchers can unlock the full therapeutic potential of this compound and its future progeny.
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Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]
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Al-Ghorbani, M., et al. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. ResearchGate. [Link]
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Abdel-Wahab, B. F., et al. (2012). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. ResearchGate. [Link]
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Sangeetha, R., & Sekar, M. (2014). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research, 3(7), 1845-1848. [Link]
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Fun, H.-K., et al. (2009). 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o793. [Link]
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Abdel-Wahab, B. F., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [Link]
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spectroscopic analysis of 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde and its analogs
An In-Depth Comparative Guide to the Spectroscopic Analysis of 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde and Its Analogs
In the landscape of medicinal chemistry and materials science, quinoline derivatives stand out for their versatile biological activities and unique photophysical properties.[1][2] Among them, this compound serves as a crucial synthetic intermediate for constructing more complex heterocyclic systems with potential therapeutic applications.[2][3] A precise and unambiguous structural characterization is paramount to ensuring the validity of subsequent research and development.
This guide provides a comprehensive comparison of the key spectroscopic techniques used to analyze this compound and its structural analogs. Moving beyond a simple recitation of data, we will delve into the causality behind experimental choices, offering field-proven insights into data interpretation and presenting self-validating protocols for each method. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize this important class of molecules.
The Spectroscopic Toolkit: A Multi-Faceted Approach
No single spectroscopic technique can provide a complete structural picture. Instead, we rely on the synergy of multiple methods, each offering a unique piece of the puzzle. For quinoline-3-carbaldehydes, the primary tools in our arsenal are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. By integrating the data from these techniques, we can achieve an authoritative and irrefutable structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution.[4] It provides detailed information about the carbon-hydrogen framework by probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C.
Expertise & Experience: Why NMR is Foundational
For a molecule like this compound, ¹H NMR allows us to:
-
Count the different types of protons: The number of distinct signals reveals the number of chemically non-equivalent protons.
-
Determine the electronic environment: The chemical shift (δ) of each signal indicates the degree of shielding or deshielding, providing clues about nearby functional groups.
-
Identify neighboring protons: The splitting pattern (multiplicity) of a signal, governed by J-coupling, tells us how many protons are on adjacent atoms, allowing us to piece together molecular fragments.[4]
¹³C NMR complements this by directly observing the carbon backbone, revealing the number of different carbon environments and offering further clues about their hybridization and connectivity.[4]
Expected Spectral Features
For the parent compound, this compound, we anticipate the following key signals:
-
¹H NMR:
-
Aldehyde Proton (-CHO): A highly deshielded singlet typically appearing far downfield (δ 10.0-10.5 ppm).[5]
-
Aromatic Protons: Signals for H-4, H-5, and H-8 in the aromatic region (δ 7.5-9.0 ppm). The specific chemical shifts and coupling patterns help confirm the substitution pattern.[5]
-
Methyl Protons (-CH₃): Two distinct singlets for the C-6 and C-7 methyl groups, likely in the δ 2.4-2.9 ppm range.[6]
-
-
¹³C NMR:
-
Aldehyde Carbonyl (C=O): A characteristic deshielded signal around δ 189-191 ppm.[6]
-
Quinoline Carbons: A series of signals in the aromatic region (δ 120-155 ppm), with carbons directly attached to the chlorine (C-2) and nitrogen (C-8a) often appearing at specific, predictable shifts.[7]
-
Methyl Carbons (-CH₃): Two signals in the aliphatic region (δ 15-25 ppm).
-
Comparative Analysis with Analogs
Structural modifications in analogs will produce predictable changes in the NMR spectra, as illustrated in the table below. For instance, replacing the C-2 chloro group with a different substituent (e.g., -OCH₃) would significantly shift the signals of nearby protons and carbons.
| Compound/Analog | Key ¹H NMR Shifts (δ, ppm) | Key ¹³C NMR Shifts (δ, ppm) |
| This compound | ~10.5 (s, 1H, CHO), ~8.9 (s, 1H, H-4), ~7.8 (s, 1H, H-5), ~7.7 (s, 1H, H-8), ~2.8 (s, 3H, CH₃), ~2.5 (s, 3H, CH₃)[5][6] | ~189.5 (CHO), ~150.6 (C-2), ~126-150 (Other Ar-C)[5] |
| Analog 1: 2-Methoxy-6,7-dimethylquinoline-3-carbaldehyde | Aldehyde proton shift may be slightly altered. A new singlet around δ 3.9-4.1 for -OCH₃. H-4 proton will be shifted upfield. | C-2 carbon will shift significantly downfield (~160 ppm). A new signal for -OCH₃ carbon will appear (~55 ppm). |
| Analog 2: 2-Chloro-quinoline-3-carbaldehyde | Absence of methyl group signals. A more complex aromatic region due to additional H-6 and H-7 protons.[8] | Absence of methyl carbon signals. |
| Analog 3: 2-Chloro-6,7-dimethyl-3-(hydroxymethyl)quinoline | Aldehyde proton signal disappears. A new broad singlet for -OH and a doublet for -CH₂- protons will appear. | Aldehyde carbonyl signal is replaced by a -CH₂OH signal around δ 60-65 ppm. |
Experimental Protocol: ¹H NMR Sample Preparation and Acquisition
This protocol ensures a high-quality spectrum for structural analysis.
-
Sample Preparation:
-
Weigh approximately 2-5 mg of the compound directly into a clean, dry NMR tube.[9]
-
Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) using a clean pipette. The choice of solvent depends on the compound's solubility.
-
Cap the NMR tube securely and gently invert it several times until the sample is completely dissolved. A brief sonication can aid dissolution if needed.
-
If the solution contains particulates, filter it through a small plug of cotton wool in a Pasteur pipette directly into a clean NMR tube.[9]
-
-
Spectrometer Setup & Acquisition:
-
Wipe the outside of the NMR tube clean and place it in a spinner turbine, adjusting the depth using a depth gauge.[9]
-
Insert the sample into the NMR spectrometer.
-
Load a standard set of acquisition parameters for a ¹H experiment.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum. A typical acquisition involves 8 to 16 scans.
-
Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.[9]
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and reliable technique for identifying the presence of specific functional groups within a molecule.[10] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending) at characteristic frequencies.
Expertise & Experience: The Value of Vibrational Fingerprints
For quinoline-3-carbaldehydes, IR spectroscopy is invaluable for quickly confirming the presence of key structural motifs:
-
The Aldehyde Group: The C=O stretching vibration of the aldehyde is one of the most intense and easily identifiable peaks in the spectrum.[11]
-
The Aromatic System: Characteristic C=C and C-H stretching and bending vibrations confirm the quinoline core.[12]
-
The C-Cl Bond: The carbon-chlorine stretch provides direct evidence of halogenation.
Expected Spectral Features
-
C=O Stretch (Aldehyde): A strong, sharp absorption band in the range of 1680-1710 cm⁻¹. Conjugation with the quinoline ring typically shifts this to a lower frequency compared to a simple aliphatic aldehyde.[8]
-
Aromatic C-H Stretch: Bands appearing just above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.[13]
-
C-Cl Stretch: A band in the fingerprint region, typically between 800-600 cm⁻¹, which can sometimes be difficult to assign definitively without comparative analysis.[8]
Comparative Analysis with Analogs
| Compound/Analog | Key IR Absorption Bands (cm⁻¹) |
| This compound | ~1690 (C=O, strong), ~1580 (C=C, medium), ~775 (C-Cl, medium)[6] |
| Analog 1: 2-Hydroxy-6,7-dimethylquinoline-3-carbaldehyde | A broad -OH stretch appears (~3200-3500 cm⁻¹). The C=O stretch may shift due to intramolecular hydrogen bonding. C-Cl band is absent. |
| Analog 2: 2-Chloro-6,7-dimethylquinoline-3-carboxylic acid | The sharp C=O aldehyde stretch is replaced by a C=O carboxylic acid stretch (~1700-1725 cm⁻¹) and a very broad O-H stretch (~2500-3300 cm⁻¹). |
Experimental Protocol: KBr Pellet Method for Solid Samples
The potassium bromide (KBr) pellet technique is a standard method for analyzing solid samples in transmission IR spectroscopy.[14][15] KBr is used because it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and forms a solid, glass-like sheet under pressure.[15]
-
Sample Preparation:
-
Pellet Formation:
-
Assemble the die and place it in a hydraulic press.
-
Connect the die to a vacuum pump for a few minutes to remove trapped air and moisture, which can cause interfering absorption bands.[10][15]
-
Slowly apply pressure up to 8-10 tons and hold for 1-2 minutes. This pressure causes the KBr to flow and form a transparent disc.[15]
-
Carefully release the pressure and disassemble the die.
-
-
Data Acquisition:
-
The resulting pellet should be transparent or translucent. Place the pellet in the spectrometer's sample holder.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum and ratio it against the background to obtain the final absorbance/transmittance spectrum.
-
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry is an essential technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[16] It provides the molecular weight with high precision and, through fragmentation analysis, offers valuable clues about the molecule's structure.
Expertise & Experience: The Power of Isotopic Patterns
For halogenated compounds, MS is particularly powerful. The most critical diagnostic feature for this compound is the isotopic signature of chlorine.
-
Chlorine Isotope Pattern: Naturally occurring chlorine consists of two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This means that any fragment containing a chlorine atom will appear as a pair of peaks in the mass spectrum: a molecular ion peak (M⁺) and an "M+2" peak that is approximately one-third the intensity of the M⁺ peak.[17] This signature is an unambiguous indicator of the presence of a single chlorine atom.
Expected Spectral Features
Using a soft ionization technique like Electrospray Ionization (ESI), we expect:
-
Molecular Ion Peak: The [M+H]⁺ peak for C₁₂H₁₀ClNO would be observed at m/z 220.05.[18]
-
Isotopic Peak: A corresponding [M+2+H]⁺ peak at m/z 222.05 with roughly 32% of the intensity of the m/z 220 peak.
-
Fragmentation: With higher energy (e.g., in tandem MS or with Electron Ionization), fragmentation can occur. Common losses for this structure include the loss of the aldehyde group (-CHO, 29 Da), the chlorine atom (-Cl, 35/37 Da), or a combination thereof.
Comparative Analysis with Analogs
| Compound/Analog | Expected [M+H]⁺ (m/z) | Key Fragmentation/Features |
| This compound | 220.05 | M+2 peak at 222.05 (ratio ~3:1). Loss of CHO (m/z 191). |
| Analog 1: 2-Bromo-6,7-dimethylquinoline-3-carbaldehyde | 263.99 / 265.99 | Bromine has two isotopes (⁷⁹Br, ⁸¹Br) in a ~1:1 ratio, so the M and M+2 peaks will be of nearly equal intensity. |
| Analog 2: 6,7-Dimethylquinoline-3-carbaldehyde | 186.09 | Absence of the characteristic halogen isotope pattern. |
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful hyphenated technique ideal for analyzing complex mixtures and confirming the identity of synthesized compounds.[19]
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Perform serial dilutions to reach a final concentration in the low µg/mL or ng/mL range.
-
Filter the final solution through a 0.22 µm syringe filter into an LC vial.
-
-
LC-MS Analysis:
-
Use a C18 reverse-phase column for separation.[19]
-
Set up a mobile phase gradient, typically using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). Formic acid aids in protonation for positive-ion ESI.[19]
-
Inject the sample. The LC will separate the compound from any impurities.
-
The eluent from the column is directed into the mass spectrometer's ESI source.
-
Acquire data in full scan mode to detect the molecular ion and confirm its isotopic pattern. If needed, perform a tandem MS (MS/MS) experiment to induce and analyze fragmentation.
-
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons to higher energy levels. It is particularly useful for studying compounds with conjugated π-electron systems, such as the quinoline ring.[20]
Expertise & Experience: A Tool for Comparison and Purity
While UV-Vis provides less structural detail than NMR or MS, it is an excellent tool for:
-
Confirming the conjugated system: The presence of strong absorptions in the 250-400 nm range confirms the extended π-system of the quinoline core.
-
Comparative analysis: The position of the maximum absorbance (λ_max) is sensitive to the substituents on the aromatic ring. Electron-donating or withdrawing groups can cause shifts (bathochromic or hypsochromic) that can be compared across a series of analogs.[20]
-
Assessing purity: The shape of the absorption spectrum can serve as a quick check for the presence of conjugated impurities.
Expected Spectral Features & Comparative Analysis
Quinoline derivatives typically exhibit multiple absorption bands corresponding to π-π* transitions.[20]
| Compound/Analog | Expected λ_max (nm) | Rationale for Shift |
| This compound | ~250, ~340 | Represents the characteristic absorption of the substituted quinoline-carbaldehyde chromophore. |
| Analog 1: 2-Amino-6,7-dimethylquinoline-3-carbaldehyde | > 340 nm | The electron-donating amino group (-NH₂) extends the conjugation, causing a bathochromic (red) shift to longer wavelengths. |
| Analog 2: 2-Chloro-6,7-dimethyl-quinoline | < 340 nm | Removal of the conjugated aldehyde group results in a hypsochromic (blue) shift to shorter wavelengths. |
Integrated Analysis: The Final Verdict
The true power of spectroscopic analysis lies in the integration of data from all techniques. For this compound, the analytical workflow culminates in a comprehensive structural confirmation:
-
MS confirms the molecular weight (219.66 g/mol ) and the presence of one chlorine atom via the distinct M+2 isotopic pattern.[17][18]
-
IR confirms the presence of the key aldehyde (C=O at ~1690 cm⁻¹) and chloro-aromatic functionalities.[6]
-
¹³C NMR confirms the number of unique carbons (12), including the aldehyde, two methyls, and the quinoline carbons.
-
¹H NMR provides the final, definitive proof, showing the correct number and type of protons (aldehyde, aromatic, methyl) with chemical shifts and coupling patterns consistent with the proposed structure.
By systematically applying and cross-correlating these spectroscopic methods, researchers can achieve an unimpeachable characterization of this compound and confidently differentiate it from its structural analogs, paving the way for further innovation in drug discovery and materials science.
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Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. Available at: [Link]
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Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. PubMed. Available at: [Link]
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Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Oxford Academic. Available at: [Link]
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A Senior Application Scientist's Guide to ADME Prediction for Novel 2-Chloroquinoline-3-carbaldehyde Derivatives
Introduction: The Critical Path of Quinoline Derivatives in Drug Discovery
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] Specifically, 2-chloroquinoline-3-carbaldehyde serves as a versatile synthetic intermediate for generating diverse libraries of novel quinoline derivatives.[1][2][5][6] However, even the most potent and selective compound in an in vitro assay is destined for failure if it cannot reach its target in the body in sufficient concentration and for an adequate duration.[7][8][9]
This is where the principles of ADME—Absorption, Distribution, Metabolism, and Excretion—become paramount. Poor ADME properties are a leading cause of late-stage attrition in drug development, making their early assessment a critical, cost-saving strategy.[7][9][10][11] This guide provides a comprehensive, two-pronged approach for researchers developing novel derivatives of 2-chloroquinoline-3-carbaldehyde. We will first explore a high-throughput in silico screening cascade to predict ADME properties, allowing for the rapid prioritization of synthesized or yet-to-be-synthesized compounds. Subsequently, we will detail key in vitro assays to experimentally validate these predictions, ensuring that only the most promising candidates, with a higher probability of in vivo success, are advanced.
Part 1: In Silico ADME Prediction — A First-Pass Filter for Promising Candidates
Computational, or in silico, ADME modeling has revolutionized early drug discovery by enabling the rapid, cost-effective evaluation of thousands of potential drug candidates before they are even synthesized.[12][13] By leveraging sophisticated algorithms and machine learning models trained on vast datasets of experimental results, these tools can predict a compound's likely pharmacokinetic behavior.[10] For our 2-chloroquinoline-3-carbaldehyde series, we will use a combination of freely accessible web servers like SwissADME and pkCSM to build a comprehensive ADME profile.[14][15][16]
The rationale for starting with in silico methods is rooted in the "fail early, fail cheap" paradigm of modern drug discovery.[13] It allows us to triage large numbers of derivatives, focusing expensive and time-consuming synthetic and experimental efforts only on those with the highest predicted potential.
Key In Silico ADME Parameters and Their Importance
-
Physicochemical Properties:
-
Lipophilicity (LogP/LogD): This parameter is a measure of a compound's oil/water partitioning. It profoundly influences solubility, permeability, metabolism, and plasma protein binding. An optimal LogP range (typically 1-5 for oral drugs) is crucial.[17]
-
Aqueous Solubility (LogS): A drug must be in solution to be absorbed. Poor solubility is a major hurdle for oral bioavailability.[18]
-
Molecular Weight (MW): Generally, lower molecular weight (<500 Da) is associated with better absorption.
-
-
Pharmacokinetics:
-
Gastrointestinal (GI) Absorption: Predicts the percentage of the drug that will be absorbed from the gut. High GI absorption is desirable for orally administered drugs.[19]
-
Blood-Brain Barrier (BBB) Permeability: Indicates whether a compound is likely to cross into the central nervous system. This is a critical parameter, desirable for CNS targets but a liability for peripherally acting drugs.
-
P-glycoprotein (P-gp) Substrate: P-gp is an efflux pump that can actively transport drugs out of cells, reducing absorption and penetration into tissues like the brain. Non-substrate status is generally preferred.
-
Cytochrome P450 (CYP) Inhibition: CYPs are a major family of drug-metabolizing enzymes. Inhibition of key isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) can lead to dangerous drug-drug interactions.
-
Visualizing the In Silico Workflow
Caption: Workflow for in silico ADME prediction of novel derivatives.
In Silico Prediction Protocol: Using SwissADME
This protocol provides a step-by-step guide to obtaining a rapid ADME profile for your novel compounds.
-
Prepare Input: For each 2-chloroquinoline-3-carbaldehyde derivative, generate its canonical SMILES (Simplified Molecular Input Line Entry System) string. This can be done using chemical drawing software like ChemDraw or free online tools.
-
Access the Tool: Navigate to the SwissADME web server ([Link]16]
-
Enter Molecules: In the input field, paste the list of SMILES strings, one per line.
-
Run Prediction: Click the "Run" button to initiate the calculations. The server will process the structures and generate a detailed report for each compound.[15]
-
Data Collection: Systematically collect the key parameters (LogP, LogS, GI absorption, BBB permeant, CYP inhibitor status, and Lipinski's rule violations) for each derivative into a spreadsheet for comparison.
Comparative Data Table (In Silico Predictions)
Let's consider a hypothetical set of derivatives (CQ-001 to CQ-003) compared to a reference compound.
| Parameter | Reference Cmpd | CQ-001 (R = -CH3) | CQ-002 (R = -OCH3) | CQ-003 (R = -CF3) | Desired Range |
| MW ( g/mol ) | 250.1 | 205.6 | 221.6 | 259.6 | < 500 |
| LogP (Consensus) | 3.20 | 2.85 | 2.70 | 3.95 | 1 - 5 |
| LogS (ESOL) | -3.5 | -3.1 | -3.3 | -4.2 | > -4.0 (Soluble) |
| GI Absorption | High | High | High | High | High |
| BBB Permeant | Yes | Yes | No | Yes | Target Dependent |
| CYP3A4 Inhibitor | Yes | No | No | Yes | No |
| Lipinski Violations | 0 | 0 | 0 | 0 | 0 |
Analysis: Based on this predictive data, CQ-002 emerges as a strong candidate. It maintains high GI absorption and good solubility while demonstrating a lower predicted lipophilicity (LogP), a lack of BBB permeation (potentially reducing CNS side effects), and no predicted inhibition of the critical CYP3A4 enzyme. In contrast, CQ-003 shows potentially problematic LogP and LogS values and is predicted to be a CYP inhibitor, flagging it as a lower-priority candidate.
Part 2: In Vitro ADME Assays — Experimental Validation of Predictions
While in silico models are powerful for initial screening, experimental validation is non-negotiable.[20] In vitro assays provide quantitative data on specific ADME properties, confirming or refuting the computational predictions and providing a more reliable basis for advancing compounds.[21][22] We will focus on three fundamental assays that address the key pillars of ADME: solubility, permeability, and metabolic stability.
Visualizing the In Vitro Experimental Cascade
Caption: A typical experimental cascade for in vitro ADME validation.
Experimental Protocol 1: Kinetic Solubility Assay
Causality: This assay is chosen for its high-throughput nature, which aligns with the needs of early discovery.[17][23] It measures the solubility of a compound when a DMSO stock solution is added to an aqueous buffer, mimicking the conditions of many biological assays.[18][24] Poor kinetic solubility can lead to unreliable results in other in vitro tests.
Methodology (Nephelometry-based): [18][24]
-
Stock Solution Prep: Prepare a 10 mM stock solution of each test compound (e.g., CQ-002) in 100% DMSO.[24]
-
Plate Setup: Using a 96-well microplate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the first well and mix thoroughly. This creates a 100 µM starting concentration with 1% DMSO.
-
Serial Dilution: Perform serial dilutions across the plate to create a concentration gradient.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 2 hours to allow for precipitation to equilibrate.[24]
-
Measurement: Place the microplate in a nephelometer and measure the light scattering in each well. The solubility limit is determined as the highest concentration at which no significant increase in light scattering (precipitation) is observed compared to a blank.
Experimental Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality: The PAMPA is a cost-effective, cell-free method used to predict passive diffusion, a primary mechanism for drug absorption across the gastrointestinal tract.[25][26] It is an excellent first-pass permeability screen before moving to more complex and resource-intensive cell-based assays like Caco-2.[25]
-
Membrane Coating: Coat the filter of each well in a 96-well donor plate with a lipid solution (e.g., 10% lecithin in dodecane) to form the artificial membrane.[25]
-
Prepare Plates: Fill a 96-well acceptor plate with PBS (pH 7.4).
-
Add Compounds: Add the test compounds (e.g., 100 µM in PBS with 5% DMSO) to the donor plate wells.[28] Include high (e.g., propranolol) and low permeability control compounds.
-
Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich."
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 5 hours).[25]
-
Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the concentrations and physical parameters of the assay system.
Experimental Protocol 3: Liver Microsomal Stability Assay
Causality: This assay assesses a compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes.[29][30] Rapid metabolism in the liver is a common cause of low oral bioavailability and short duration of action. This assay helps identify metabolically labile compounds early.[31][32][33]
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare a mixture containing liver microsomes (e.g., human or rat) in a phosphate buffer (pH 7.4).
-
Initiate Reaction: Add the test compound (final concentration typically 1 µM) to the mixture and pre-incubate at 37°C. The reaction is initiated by adding a solution of the cofactor NADPH.[30][31] A control reaction without NADPH is run in parallel.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.[29][30]
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Calculate Stability: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (T½) and intrinsic clearance (CLint).
Integrating the Data: A Holistic View for Candidate Selection
The true power of this approach lies in comparing the in silico predictions with the in vitro experimental data. This integrated dataset provides a robust foundation for decision-making.
Combined Data Summary Table
| Compound | Predicted LogS | Experimental Solubility (µM) | Predicted Permeability | Experimental Papp (10⁻⁶ cm/s) | Predicted Stability | Experimental T½ (min, HLM) |
| Reference | -3.5 | 45 | High | 15.2 | Low (CYP3A4 Sub) | 8 |
| CQ-001 | -3.1 | 95 | High | 18.5 | High | > 60 |
| CQ-002 | -3.3 | 78 | High | 16.1 | High | > 60 |
| CQ-003 | -4.2 | 15 | High | 12.5 | Low (CYP3A4 Sub) | 11 |
Final Analysis & Decision:
The experimental data largely validates the initial in silico predictions.
-
CQ-003 showed poor experimental solubility and metabolic stability, confirming its low-priority status.
-
Both CQ-001 and CQ-002 demonstrated excellent solubility, high permeability, and high metabolic stability, marking them as strong candidates.
-
The in silico model correctly predicted the stability differences between the pairs, highlighting its utility.
Given its favorable profile across both predictive and experimental platforms, CQ-002 is the lead candidate recommended for progression into more advanced studies, such as Caco-2 permeability for active transport assessment, CYP inhibition IC50 determination, and ultimately, in vivo pharmacokinetic studies. This systematic, data-driven approach maximizes the efficiency of the drug discovery process and increases the probability of identifying a successful clinical candidate from the 2-chloroquinoline-3-carbaldehyde series.
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The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. PubMed Central. [Link]
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Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. [Link]
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Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]
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In Vitro ADME Assays and Services. ICE Bioscience. [Link]
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Microsomal Stability Assay Protocol. AxisPharm. [Link]
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Improving early drug discovery through ADME modelling: an overview. PubMed. [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]
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Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Publishing. [Link]
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Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]
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Improving early drug discovery through ADME modelling: an overview. Semantic Scholar. [Link]
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2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate. [Link]
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Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]
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Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PubMed Central. [Link]
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Predicting ADME properties in drug discovery (Chapter 11). Drug Design. [Link]
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(PDF) Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. ResearchGate. [Link]
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Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]
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Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. DrugPatentWatch. [Link]
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Microsomal Clearance/Stability Assay. Domainex. [Link]
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Pharmacokinetic and toxicity profiles (ADMET) of quinoline derivatives. ResearchGate. [Link]
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Fast turnaround early ADME in vitro screening available!. Admescope. [Link]
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Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. CliniSciences. [Link]
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Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. MDPI. [Link]
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SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. YouTube. [Link]
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swiss ADME tutorial. YouTube. [Link]
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A Comparative Guide to the Synthetic Efficiency of 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde Production
This guide provides an in-depth, objective comparison of the primary synthetic methodologies for producing 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde, a key intermediate in the development of novel pharmaceuticals.[1][2] We will move beyond simple procedural outlines to dissect the causality behind experimental choices, offering researchers, scientists, and drug development professionals a robust framework for methodological selection based on efficiency, scalability, and environmental impact.
Introduction: The Strategic Importance of a Versatile Synthon
This compound is a highly valuable heterocyclic building block. The quinoline core is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents, including anticancer and antimalarial drugs.[3][4] The specific substitution pattern of this molecule—a chloro group at the 2-position and a formyl group at the 3-position—provides two reactive handles for further molecular elaboration. The chlorine atom is an excellent leaving group for nucleophilic substitution, while the aldehyde is amenable to a vast range of transformations, including reductive amination, oxidation, and condensation reactions.[5]
Consequently, the efficient and reliable synthesis of this intermediate is of paramount importance. The selection of a synthetic route can significantly impact project timelines, cost of goods, and the overall environmental footprint of a drug development program. This guide benchmarks the two most prevalent synthetic strategies: the direct Vilsmeier-Haack cyclization and a two-step approach involving the chlorination of a hydroxyquinoline intermediate.
Methodology 1: The Vilsmeier-Haack Reaction - A One-Pot Approach
The Vilsmeier-Haack reaction is a classic and powerful method for the concurrent formylation and cyclization of electron-rich aromatic compounds to form, in this case, 2-chloro-3-formylquinolines directly from N-arylacetamides.[6] This one-pot procedure is often favored for its operational simplicity and efficiency.
Mechanistic Rationale & Experimental Causality
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This generates the highly electrophilic chloroiminium salt known as the Vilsmeier reagent.[7][8] This reagent is the key formylating and cyclizing agent.
-
Electrophilic Attack and Cyclization: The starting material, N-(3,4-dimethylphenyl)acetamide, possesses an activated aromatic ring due to the electron-donating nature of the amide and methyl groups. This ring performs an electrophilic substitution on the Vilsmeier reagent. A subsequent intramolecular cyclization, driven by the nucleophilic attack of the amide oxygen, followed by dehydration and aromatization, yields the final this compound product.[6] The use of excess POCl₃ is crucial as it serves both to generate the Vilsmeier reagent and to act as a dehydrating agent during the cyclization cascade.
Experimental Workflow Diagram
Caption: Workflow for the Vilsmeier-Haack synthesis of the target compound.
Detailed Experimental Protocol
Step A: Synthesis of N-(3,4-dimethylphenyl)acetamide
-
In a flask equipped with a magnetic stirrer, dissolve 3,4-dimethylaniline (1.0 eq) in a suitable solvent like glacial acetic acid or perform the reaction neat.
-
Cool the mixture in an ice bath to 0-5°C.
-
Slowly add acetic anhydride (1.1 eq) dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until Thin Layer Chromatography (TLC) indicates the consumption of the starting aniline.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield the acetanilide intermediate.
Step B: Vilsmeier-Haack Cyclization
-
To a three-necked flask fitted with a dropping funnel and a calcium chloride guard tube, add N,N-Dimethylformamide (DMF) (approx. 3.0 eq).
-
Cool the flask in an ice-salt bath to 0-5°C.
-
Add phosphorus oxychloride (POCl₃) (approx. 10-12 eq) dropwise with vigorous stirring, ensuring the temperature does not exceed 10°C. Stir for 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.
-
Add the previously synthesized N-(3,4-dimethylphenyl)acetamide (1.0 eq) portion-wise to the cold reagent mixture.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 7-10 hours.[4] Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing a large amount of crushed ice with constant stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium carbonate until the effervescence ceases and a precipitate forms.
-
Filter the crude solid, wash with cold water, and dry.
-
Purify the product by recrystallization from a suitable solvent such as ethanol or ethyl acetate to afford pure this compound.[4][9]
Methodology 2: Two-Step Synthesis via Hydroxyquinoline
An alternative strategy involves the initial synthesis of a 2-hydroxyquinoline intermediate, followed by a separate chlorination step. This approach decouples the cyclization and chlorination reactions, which can sometimes offer better control and optimization for each individual transformation.
Mechanistic Rationale & Experimental Causality
-
Formation of 2-Hydroxy-6,7-dimethylquinoline-3-carbaldehyde: This intermediate can be synthesized via several classic quinoline syntheses (e.g., Conrad-Limpach) followed by formylation, or it can be sourced commercially.[10] For the purpose of this guide, we will consider it as a readily available starting material to benchmark the subsequent chlorination step.
-
Chlorination: The conversion of the 2-hydroxyquinoline (which exists in tautomeric equilibrium with its 2-quinolone form) to the 2-chloroquinoline is a standard transformation. Reagents like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅) are commonly employed. The mechanism involves the activation of the hydroxyl/carbonyl group by phosphorylation, followed by nucleophilic attack by a chloride ion to displace the phosphate group and yield the desired product.
Experimental Workflow Diagram
Caption: Workflow for the two-step synthesis via a hydroxyquinoline intermediate.
Detailed Experimental Protocol
Chlorination of 2-Hydroxy-6,7-dimethylquinoline-3-carbaldehyde
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, place 2-Hydroxy-6,7-dimethylquinoline-3-carbaldehyde (1.0 eq).[10]
-
Add an excess of phosphorus oxychloride (POCl₃) (5-10 eq), which will act as both the reagent and the solvent.
-
Heat the mixture to reflux (approx. 105-110°C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully remove the excess POCl₃ under reduced pressure (vacuum distillation).
-
Slowly and cautiously pour the residual viscous liquid onto a large amount of crushed ice with vigorous stirring.
-
A solid precipitate will form. Neutralize the mixture with a suitable base (e.g., ammonium hydroxide or sodium bicarbonate solution).
-
Filter the solid, wash extensively with cold water, and dry under vacuum.
-
Purify by recrystallization from a suitable solvent to obtain the final product.
Benchmarking and Comparative Analysis
The choice between these two methodologies depends on several factors, including the desired scale, available starting materials, and process safety considerations. Below is a comparative summary of key performance indicators.
Quantitative Performance Metrics
| Metric | Methodology 1: Vilsmeier-Haack | Methodology 2: Two-Step (Chlorination) | Rationale & Justification |
| Overall Yield | Good to Moderate (Typically 60-80%) | Good (Typically 80-95% for chlorination step) | The Vilsmeier reaction is a complex multi-step, one-pot process where side reactions can lower the yield. The two-step route's yield depends on the synthesis of the hydroxy-intermediate; however, the final chlorination step is generally very high-yielding. |
| Number of Steps | 1 or 2 (if starting from aniline) | 2 or more (depending on hydroxy-intermediate source) | The Vilsmeier approach is inherently more step-economical if the acetanilide is prepared and used directly.[11] |
| Reaction Time | Long (7-16 hours for cyclization)[4][12] | Short (2-4 hours for chlorination) | The Vilsmeier cyclization requires prolonged heating to drive the reaction to completion. The direct chlorination is a faster transformation. |
| Reagent Stoichiometry | High excess of POCl₃/DMF required (10-15 eq)[4] | Moderate excess of POCl₃ required (5-10 eq) | The Vilsmeier reaction consumes the reagent in both the Vilsmeier complex formation and as a dehydrating agent, necessitating a larger excess. |
| Atom Economy | Lower | Higher (for the chlorination step) | The large excess of POCl₃ and DMF in the Vilsmeier reaction significantly lowers the overall atom economy.[11] |
Qualitative & Process Considerations
| Factor | Methodology 1: Vilsmeier-Haack | Methodology 2: Two-Step (Chlorination) | Analysis |
| Operational Simplicity | High (One-pot reaction) | Moderate (Requires isolation of intermediate) | The one-pot nature of the Vilsmeier reaction reduces the number of unit operations (isolations, purifications), which is advantageous for process efficiency. |
| Safety & Environment | High concern. Use of large volumes of POCl₃ and DMF. POCl₃ reacts violently with water and is highly corrosive.[13] DMF is a reprotoxic solvent. | Moderate concern. Still uses POCl₃, but in smaller quantities. Avoids the use of DMF in the final step. | Both methods utilize hazardous phosphorus oxychloride. The Vilsmeier route's reliance on large quantities of both POCl₃ and DMF makes it less favorable from a green chemistry perspective.[14][15] |
| Cost-Effectiveness | Potentially lower cost due to fewer steps and cheaper starting materials (aniline vs. specialized hydroxyquinoline). | Potentially higher cost if the hydroxyquinoline intermediate is expensive to purchase or synthesize. | The overall cost will be highly dependent on the price and availability of the respective starting materials. |
| Scalability | Challenging. Exothermic reagent formation and handling large volumes of hazardous materials can be difficult to manage on a large scale. | More straightforward. The final chlorination step is a more standard and controllable reaction, making it easier to scale. |
Decision Logic for Route Selection
Caption: Decision-making framework for selecting a synthetic route.
Conclusion and Recommendations
Both the Vilsmeier-Haack reaction and the two-step chlorination of a hydroxyquinoline intermediate are viable pathways for the synthesis of this compound.
-
The Vilsmeier-Haack approach (Methodology 1) is best suited for exploratory, lab-scale synthesis where operational simplicity and rapid access to the molecule from a basic starting material (3,4-dimethylaniline) are the primary objectives. Its one-pot nature is highly attractive, but its poor atom economy and significant safety/environmental concerns related to the large excess of reagents make it less ideal for large-scale production.
-
The two-step approach (Methodology 2) is the recommended route for process development, optimization, and scale-up manufacturing . While it involves an additional step, the final chlorination is typically higher yielding, more controllable, uses a smaller excess of hazardous reagents, and avoids the use of DMF. This leads to a more robust, scalable, and marginally "greener" process, assuming the hydroxyquinoline intermediate is readily accessible.
Ultimately, the optimal choice will be dictated by the specific constraints and goals of the research or manufacturing campaign. This guide provides the foundational data and logical framework to make an informed, scientifically grounded decision.
References
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Mogilaiah, K., et al. (2008). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 47B(7), 1127-1131. [Link: Provided via search result]
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BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. [Link: Provided via search result[6]]
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Singh, P., et al. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link: Provided via search result[3]]
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ChemicalBook. (n.d.). 2-CHLORO-6,7-DIMETHOXY-QUINOLINE-3-CARBALDEHYDE synthesis. [Link: Provided via search result[16]]
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Kumar, A., & Rajput, C. S. (2009). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). [Link: Provided via search result[12]]
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- Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(1), 244-287. [Link: https://www.semantic-scholar.org/paper/2-Chloroquinoline-3-carbaldehydes%3A-synthesis-and-Massoud-El-Gendy/3932a392e21901a0529d3810c95333f218f2f254]
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Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(1), 1-25. [Link: Provided via search result[17]]
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Genheden, S., & Howell, G. P. (2025). Measuring the efficiency of synthetic routes and transformations using vectors derived from similarity and complexity. Chemical Science. [Link: Provided via search result[18]]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde
This document provides essential procedural guidance for the safe and compliant disposal of 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde (CAS No. 94856-39-0). As a chlorinated heterocyclic aldehyde, this compound requires careful handling and specific disposal protocols to mitigate risks to personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.
The following procedures are synthesized from established safety protocols for halogenated organic compounds and data from analogous chemical structures. Adherence to these guidelines, in conjunction with your institution's specific environmental health and safety (EHS) policies, is paramount.
Hazard Assessment and Immediate Safety Precautions
-
Skin Irritation: May cause skin irritation.[1]
-
Eye Irritation: Can cause serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[1]
Given these potential hazards, the following immediate safety precautions must be observed:
-
Engineering Controls: All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes, but is not limited to, a lab coat, chemical-resistant gloves (such as nitrile), and tightly sealed safety goggles.[1][4] For procedures that may generate dust, a NIOSH-approved respirator is recommended.[2]
-
Spill Preparedness: An appropriate spill kit containing absorbent materials should be readily accessible. In the event of a spill, evacuate the immediate area and follow your institution's established spill response protocol.[2] Do not allow the chemical to enter drains or waterways.[2][3]
Table 1: Summary of Potential Hazards and Required PPE
| Hazard Classification | Required Personal Protective Equipment (PPE) |
| Skin Irritant (Category 2, Inferred)[1] | Chemical-resistant gloves, Lab coat |
| Serious Eye Irritation (Category 2, Inferred)[1] | Tightly sealed safety goggles or face shield |
| Respiratory Irritant (Category 3, Inferred)[1] | Use in a chemical fume hood; NIOSH-approved respirator if dust is generated |
Step-by-Step Disposal Workflow
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance. The primary disposal route for this compound is incineration by a licensed hazardous waste disposal company.[2]
Step 1: Segregation of Waste
Proper segregation is the cornerstone of safe chemical waste management. As a halogenated organic compound, this compound must be kept separate from non-halogenated waste streams.[5][6][7]
-
Solid Waste: Collect unused or contaminated solid this compound in a dedicated, properly labeled, and sealable container. This includes any contaminated items such as weighing paper, gloves, or absorbent pads.[8]
-
Liquid Waste: If the compound is in solution, it must be collected in a designated "Halogenated Organic Waste" container.[6][7] Do not mix with non-halogenated solvents, as this can complicate the disposal process and increase costs.[5]
Step 2: Container Management and Labeling
All waste containers must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[6]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4] Ensure the label is legible and securely attached to the container.
-
Accumulation: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[9]
Step 3: Arranging for Disposal
-
Contact EHS: Once the waste container is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[5]
-
Licensed Disposal Service: The EHS department will then coordinate with a licensed professional waste disposal service for the final treatment, which will typically involve incineration.[2]
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of this compound.
Spill and Emergency Procedures
In the event of an accidental release, immediate and appropriate action is critical.
-
Minor Spill (in a fume hood):
-
Ensure PPE is worn.
-
Use an absorbent material to contain and clean up the spill.
-
Place all contaminated materials into a sealed container and label it as hazardous waste.
-
Clean the spill area thoroughly.
-
-
Major Spill (outside a fume hood or large volume):
-
Evacuate personnel from the immediate area.
-
Alert others in the vicinity and your supervisor.
-
Contact your institution's emergency response team or EHS department immediately.[2]
-
First Aid Measures (based on analogous compounds): [1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[2] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[10]
Regulatory Context
The disposal of this compound falls under regulations for hazardous waste, specifically concerning halogenated organic compounds. In the United States, the Environmental Protection Agency (EPA) provides guidelines for the management of hazardous wastes under the Resource Conservation and Recovery Act (RCRA).[11][12] Additionally, workplace safety is governed by the Occupational Safety and Health Administration (OSHA).[13] It is the responsibility of the waste generator to ensure that all local, state, and federal regulations are followed.[9]
By adhering to these scientifically grounded and procedurally detailed guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
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Bluresearch. (n.d.). MSDS of 2-Chloro-7-methoxy-quinoline-3-carbaldehyde. Retrieved from [Link]
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BB FABRICATION. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
